molecular formula C6H4N2S B153567 Thieno[2,3-b]pyrazine CAS No. 56088-28-9

Thieno[2,3-b]pyrazine

Cat. No.: B153567
CAS No.: 56088-28-9
M. Wt: 136.18 g/mol
InChI Key: YJSKZIATOGOJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]pyrazine is a fused heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique structure and properties. In pharmaceutical research, it serves as a key scaffold in developing novel anticancer agents. Derivatives of this compound have demonstrated potent cell growth inhibition (with GI50 values as low as 7.8 µM) against a range of human tumor cell lines, including gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460) . These compounds have shown promising selectivity by inhibiting cancer cell growth without exhibiting relevant toxicity against non-tumor cell lines in some studies . The mechanism of action for these antitumor compounds is an area of active investigation, with evidence pointing to the induction of cell cycle arrest and unique, non-apoptotic cell death pathways . Specific, potent derivatives have been designed to induce G2/M phase arrest in the cell cycle by selectively inhibiting the interaction between FBXW7 and c-Jun proteins, presenting a novel strategy for targeting colorectal cancer . Beyond its established role in oncology, the this compound core is also a valuable building block in materials chemistry. Its electron-deficient nature makes it suitable for creating π-conjugated systems, and it functions as an effective bridging ligand in the synthesis of bimetallic complexes, such as those with Ruthenium(II), which exhibit enhanced metal-metal communication for potential applications in sensing and catalysis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKZIATOGOJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486131
Record name Thieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56088-28-9
Record name Thieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thieno[2,3-b]pyrazine, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and electron-deficient pyrazine ring fused to an electron-rich thiophene ring give rise to a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, spectroscopic data, and synthetic methodologies. Furthermore, it delves into the burgeoning role of this compound derivatives in drug discovery, particularly as inhibitors of key signaling pathways implicated in cancer, such as the B-Raf/MEK/ERK and VEGFR-2 pathways, and their ability to induce cell cycle arrest. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the this compound scaffold.

Physical and Chemical Properties

The physicochemical properties of the parent this compound core are fundamental to understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

Physical Properties

A compilation of the key physical properties of unsubstituted this compound is provided in Table 1. These values have been aggregated from various chemical databases and literature sources.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₄N₂S--INVALID-LINK--[1][2][3]
Molecular Weight 136.18 g/mol --INVALID-LINK--[1][2]
Appearance White to light yellow crystalline powderInferred from derivatives[4]
Melting Point Not available for parent compound. Derivatives show a wide range (e.g., 145-282 °C).[5]
Boiling Point ~241.4 °C at 760 mmHg (Predicted)--INVALID-LINK--
Density 1.4 g/cm³ (Predicted)--INVALID-LINK--
Solubility Generally soluble in organic solvents like DMSO and DMF. Limited solubility in water.Inferred from synthetic procedures for derivatives.
logP (Octanol/Water Partition Coefficient) 1.2 (Predicted)--INVALID-LINK--[1][2]
Spectroscopic Properties

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound and its derivatives. Key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound Derivatives

Spectroscopic TechniqueKey Features and Representative Chemical Shifts (δ) or m/z
¹H NMR Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. The specific shifts are highly dependent on the substitution pattern on both the thiophene and pyrazine rings. For example, in methyl 7-(phenylethynyl)this compound-6-carboxylate, the pyrazine protons appear as doublets at δ 8.86 and 8.97 ppm.[5]
¹³C NMR Aromatic carbons of the fused ring system typically resonate between δ 110-160 ppm. The exact chemical shifts are influenced by the electronic nature of the substituents.
Mass Spectrometry (MS) The molecular ion peak (M+) is readily observed. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For the parent molecule, the exact mass is 136.0095.[1][2]
UV-Visible Spectroscopy This compound and its derivatives exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* and n-π* electronic transitions. The position and intensity of these bands are sensitive to substitution and solvent polarity.
Infrared (IR) Spectroscopy Characteristic IR absorption bands include C-H stretching in the aromatic region (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (~1600-1450 cm⁻¹), and C-S stretching vibrations.

Experimental Protocols

The synthesis of the this compound core and its derivatives is a key aspect of research in this area. Below are representative experimental protocols for the synthesis of the core structure and a common derivative.

General Synthesis of the this compound Core

The most common approach to the this compound scaffold involves a two-step process: the synthesis of a 2,3-diaminothiophene intermediate, followed by condensation with a 1,2-dicarbonyl compound, typically glyoxal.

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes, which can be further functionalized to 2,3-diaminothiophenes.

  • Reaction: A ketone or aldehyde is reacted with an activated nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base (e.g., morpholine or triethylamine).

  • General Procedure:

    • To a stirred solution of the ketone/aldehyde and the activated nitrile in a suitable solvent (e.g., ethanol or DMF), add elemental sulfur.

    • Add a catalytic amount of the base and stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and collect the precipitated 2-aminothiophene product by filtration.

    • The 2-amino-3-cyanothiophene can then be converted to a 2,3-diaminothiophene through reduction of the nitrile and subsequent reactions.

  • Reaction: The 2,3-diaminothiophene is condensed with glyoxal to form the pyrazine ring.

  • General Procedure:

    • Dissolve the 2,3-diaminothiophene in a suitable solvent, such as ethanol or acetic acid.

    • Add an aqueous solution of glyoxal (typically 40 wt. %) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and isolate the this compound product by filtration or extraction.

    • Purify the product by recrystallization or column chromatography.[6]

Synthesis of a Representative Derivative: Methyl 7-bromothis compound-6-carboxylate

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive this compound derivatives.[5]

  • Reaction: The starting material, methyl 7-aminothis compound-6-carboxylate, undergoes a Sandmeyer-type reaction to replace the amino group with a bromine atom.

  • Detailed Methodology:

    • Dissolve methyl 7-aminothis compound-6-carboxylate in acetonitrile.

    • Add tert-butyl nitrite and copper(II) bromide to the solution.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 2 hours), monitoring the progress by TLC.

    • After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired methyl 7-bromothis compound-6-carboxylate.

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound have emerged as a promising scaffold in drug discovery, particularly in the development of anticancer agents. Their mechanism of action often involves the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Inhibition of the B-Raf/MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[7] Mutations in components of this pathway, particularly B-Raf, are common in various cancers, leading to constitutive activation and uncontrolled cell growth.[8] this compound derivatives have been identified as potent inhibitors of B-Raf kinase.[5]

B_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation ThienoPyrazine This compound Derivatives ThienoPyrazine->BRaf

B-Raf/MEK/ERK Signaling Pathway Inhibition
Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[11] Thienopyrimidine derivatives, which are structurally related to thieno[2,3-b]pyrazines, have been shown to be potent inhibitors of VEGFR-2.[12]

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis ThienoPyrazine This compound Derivatives ThienoPyrazine->VEGFR2

VEGFR-2 Signaling Pathway Inhibition
Induction of G2/M Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis.[13] Several studies have demonstrated that thieno[2,3-b]pyridine derivatives, close analogs of thieno[2,3-b]pyrazines, can induce cell cycle arrest at the G2/M phase in cancer cells.[9][10] This arrest is often mediated by the modulation of key regulatory proteins such as cyclin-dependent kinases (CDKs) and their associated cyclins.[4]

G2M_Cell_Cycle_Arrest G2_Phase G2 Phase G2M_Checkpoint G2/M Checkpoint G2_Phase->G2M_Checkpoint M_Phase M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B Complex CDK1_CyclinB->G2M_Checkpoint Promotes G2M_Checkpoint->M_Phase Progression ThienoPyrazine This compound Derivatives ThienoPyrazine->CDK1_CyclinB Inhibits

Induction of G2/M Cell Cycle Arrest

Conclusion

This compound represents a versatile and promising heterocyclic scaffold with a rich chemical landscape and significant potential in drug discovery and materials science. This technical guide has provided a comprehensive overview of its fundamental physical and chemical properties, along with established synthetic methodologies. The demonstrated ability of this compound derivatives to modulate key signaling pathways implicated in cancer underscores their therapeutic potential. Further exploration of this scaffold, including the synthesis of novel derivatives and in-depth biological evaluation, is warranted to fully exploit its capabilities in the development of next-generation therapeutics and advanced materials. This guide serves as a foundational resource to aid researchers in these endeavors.

References

An In-depth Technical Guide to the Thieno[2,3-b]pyrazine Core Structure and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Thieno[2,3-b]pyrazine Core

The this compound scaffold is a bicyclic heterocyclic system composed of a thiophene ring fused to a pyrazine ring. This core structure, with the chemical formula C₆H₄N₂S, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1] The arrangement of nitrogen and sulfur atoms within this framework provides unique electronic properties and multiple points for chemical modification, making it a versatile template for the design of novel therapeutic agents.

The core structure is characterized by its aromaticity and planarity, which facilitate interactions with biological targets. The numbering of the atoms in the this compound ring system is crucial for the unambiguous identification of its analogues.

Chemical Structure of the this compound Core:

Caption: Numbering of the this compound core structure.

Synthesis of this compound Analogues

A variety of synthetic strategies have been developed to access the this compound core and its derivatives. These methods often involve the construction of the pyrazine ring onto a pre-existing thiophene or vice versa. Key synthetic methodologies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira and Buchwald-Hartwig couplings are powerful tools for introducing diverse substituents onto the this compound scaffold.[2]

  • Cycloaddition Reactions: [4+2] cycloaddition reactions have been employed to construct the pyranone ring fused to the this compound system.[2]

Experimental Protocols

2.1.1. General Procedure for Sonogashira Coupling of 7-bromothis compound-6-carboxylate

This protocol describes the synthesis of methyl 7-(arylethynyl)this compound-6-carboxylates.

Materials:

  • Methyl 7-bromothis compound-6-carboxylate

  • Terminal (hetero)arylalkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF or Toluene)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 7-bromothis compound-6-carboxylate (1.0 eq), the terminal alkyne (1.1-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), CuI (0.04-0.10 eq), and PPh₃ (0.08-0.20 eq).

  • Add anhydrous triethylamine (2.0-3.0 eq) and the anhydrous solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

2.1.2. General Procedure for Buchwald-Hartwig C-N Cross-Coupling

This protocol outlines the synthesis of methyl 7-[(hetero)arylamino]this compound-6-carboxylates.

Materials:

  • Methyl 7-bromothis compound-6-carboxylate

  • (Hetero)arylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine methyl 7-bromothis compound-6-carboxylate (1.0 eq), the (hetero)arylamine (1.2-1.5 eq), Pd(OAc)₂ (0.02-0.05 eq), BINAP (0.03-0.075 eq), and the base (Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).

  • Add anhydrous toluene to the reaction vessel.

  • Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the desired N-arylated product.

Biological Activities of this compound Analogues

Derivatives of the this compound core have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous this compound analogues have been investigated for their potential as anticancer agents. They have been shown to inhibit the growth of various cancer cell lines, including those of the colon, breast, and prostate.[3][4]

Table 1: Anticancer Activity of Selected this compound Analogues

Compound IDCancer Cell LineActivity (GI₅₀, µM)Reference
DGG200064 (7c) HCT116 (Colon)0.012[3]
2f Caco-2 (Colon)< 5[2]
2f MCF-7 (Breast)< 5[2]
DJ160 LNCaP (Prostate)< 0.05
DJ160 PC3 (Prostate)< 0.05
Antiparasitic Activity

Certain this compound derivatives have also shown promising activity against parasites such as Trypanosoma brucei, the causative agent of African trypanosomiasis.[2]

Table 2: Antiparasitic Activity of Selected this compound Analogues

Compound IDParasiteActivity (IC₅₀, µM)Reference
Compound X Trypanosoma brucei< 11[2]

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogues are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and cell cycle regulation.

G2/M Cell Cycle Arrest

Several this compound derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint in cancer cells.[3][5] This prevents the cells from entering mitosis and ultimately leads to a halt in proliferation.

G2_M_Arrest cluster_pathway G2/M Checkpoint Control Thieno_Pyrazine This compound Analogue FBXW7_cJun FBXW7-c-Jun Interaction Thieno_Pyrazine->FBXW7_cJun Inhibits cJun_accumulation c-Jun Accumulation Thieno_Pyrazine->cJun_accumulation Arrest G2/M Arrest cJun_degradation c-Jun Degradation FBXW7_cJun->cJun_degradation CyclinB_CDK1 Cyclin B1 / CDK1 Complex (MPF) cJun_accumulation->CyclinB_CDK1 Upregulates M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase Promotes entry into CyclinB_CDK1->Arrest Leads to G2_Phase G2 Phase G2_Phase->CyclinB_CDK1 Activates

Caption: Proposed mechanism of this compound-induced G2/M arrest.

One identified mechanism involves the inhibition of the interaction between F-box/WD repeat-containing protein 7 (FBXW7) and the transcription factor c-Jun.[3] FBXW7 is an E3 ubiquitin ligase that targets c-Jun for proteasomal degradation. By disrupting this interaction, the this compound analogue DGG200064 leads to the stabilization and accumulation of c-Jun, which in turn can influence the expression of cell cycle regulatory proteins, ultimately causing G2/M arrest.[3]

Induction of Apoptosis

In addition to cell cycle arrest, some thieno[2,3-b]pyridine compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells.[5] This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is often confirmed by the activation of caspases, key executioner proteins in the apoptotic cascade.[5]

Apoptosis_Pathway cluster_apoptosis Apoptosis Induction Thieno_Pyridine Thieno[2,3-b]pyridine Analogue Pro_Caspase3 Pro-Caspase-3 Thieno_Pyridine->Pro_Caspase3 Activates Pro_Caspase7 Pro-Caspase-7 Thieno_Pyridine->Pro_Caspase7 Activates Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Caspase7 Active Caspase-7 Pro_Caspase7->Caspase7 Caspase7->PARP Cleaves Caspase7->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Caspase-dependent apoptosis induced by thieno[2,3-b]pyridines.

Putative Target: Phospholipase C (PLC)

In silico screening and subsequent biological assays have suggested that Phospholipase C (PLC) isoforms may be a target of some thieno[2,3-b]pyridine derivatives.[6] PLC enzymes are crucial in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). Inhibition of PLC could disrupt various downstream signaling pathways that are often dysregulated in cancer.

Experimental Workflows

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_workflow Anticancer Screening Workflow Start Synthesized this compound Analogues Primary_Screening Primary Cytotoxicity Screen (e.g., SRB Assay on Cancer Cell Lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with GI₅₀ < 10 µM) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (Determination of GI₅₀ values) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies Dose_Response->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Caspase-Glo) Mechanism_Studies->Apoptosis Target_ID Target Identification (e.g., Kinase Profiling, Pull-down Assays) Mechanism_Studies->Target_ID Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization Target_ID->Lead_Optimization

Caption: A typical workflow for the in vitro evaluation of novel anticancer agents.

Detailed Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound analogues)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully discard the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (the concentration that causes 50% growth inhibition).

Detailed Protocol for In Vitro Antiparasitic Assay against Trypanosoma brucei

This assay determines the efficacy of compounds against the bloodstream form of T. brucei.

Materials:

  • 96-well microtiter plates

  • Trypanosoma brucei bloodstream forms

  • HMI-9 medium supplemented with 10% fetal bovine serum

  • Test compounds

  • Resazurin solution (e.g., AlamarBlue)

  • Fluorometer

Procedure:

  • Parasite Culture: Culture T. brucei in HMI-9 medium to the mid-logarithmic growth phase.

  • Assay Setup: Dilute the parasite culture to a density of 2 x 10⁴ cells/mL in fresh medium. Dispense into the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include positive (e.g., suramin) and negative (vehicle) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

  • Viability Assessment: Add resazurin solution to each well and incubate for an additional 24 hours.

  • Fluorescence Reading: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC₅₀ (the concentration that inhibits 50% of parasite growth).

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to analogues with a remarkable range of biological activities. The synthetic accessibility and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of the structure-activity relationships and the elucidation of the precise molecular mechanisms of action of these compounds will be crucial for the design of next-generation drug candidates with improved potency and selectivity. The detailed protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers embarking on the study of this promising class of molecules.

References

Spectroscopic Profile of Thieno[2,3-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for thieno[2,3-b]pyrazine and its derivatives. Thieno[2,3-b]pyrazines are a significant class of heterocyclic compounds, with some derivatives showing promising biological activities.[1] This document collates and presents key spectroscopic information to aid in the identification, characterization, and development of novel compounds based on this scaffold.

Spectroscopic Data

The following sections summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a series of substituted this compound derivatives. The data has been compiled from published research and is presented in a structured format for ease of comparison.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in parts per million (ppm) for various derivatives of methyl 7-(arylethynyl)this compound-6-carboxylate are presented below. These compounds were characterized in DMSO-d₆ at 400 MHz.[2]

CompoundAr Substituentδ (ppm) of OCH₃δ (ppm) of Aromatic Protonsδ (ppm) of Heteroaromatic Protons
2a Phenyl3.98 (s, 3H)7.48–7.52 (m, 3H), 7.63–7.65 (m, 2H)8.86 (d, J=2.4 Hz, 1H), 8.97 (d, J=2.4 Hz, 1H)
2b 4-Aminophenyl3.97 (s, 3H)5.80 (s, 2H, NH₂), 6.61 (d, J=8.8 Hz, 2H), 7.31 (d, J=8.8 Hz, 2H)8.84 (d, J=2.4 Hz, 1H), 8.95 (d, J=2.4 Hz, 1H)
2c 4-Fluorophenyl3.99 (s, 3H)7.32–7.38 (m, 2H), 7.68–7.73 (m, 2H)8.88 (d, J=2.0 Hz, 1H), 8.98 (d, J=2.0 Hz, 1H)
2d 4-Methoxyphenyl3.82 (s, 3H, 4'-OCH₃), 3.98 (s, 3H)7.04–7.07 (d, J=8.8 Hz, 2H), 7.58–7.60 (d, J=8.8 Hz, 2H)8.86–8.87 (d, J=2.4 Hz, 1H), 8.97 (d, J=2.4 Hz, 1H)
¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The data below is for methyl 7-[(4-fluorophenyl)ethynyl]-thieno[2,3-b]pyrazine-6-carboxylate (Compound 2c ) in DMSO-d₆ at 100.6 MHz.[2]

Carbon TypeChemical Shift (δ) in ppm
OCH₃53.3
C (alkynyl)81.6
C (alkynyl)98.5
3' and 5'-CH116.4 (d, J = 22.1 Hz)
1'-C118.1 (d, J = 3.0 Hz)
C121.3
2' and 6'-CH134.2 (d, J = 9.1 Hz)
C136.4
HetAr-CH144.3
HetAr-CH144.7
C147.7
C154.3
C=O161.0
CF162.6 (d, J = 248.5 Hz)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule. The data presented is for methyl 7-[(4-fluorophenyl)ethynyl]this compound-6-carboxylate (Compound 2c ).[2]

IonCalculated m/zFound m/z
[M + H]⁺313.0441313.0441

Experimental Protocols

The following methodologies are based on the procedures described for the synthesis and characterization of this compound derivatives.[2]

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 spectrometer, operating at 400 MHz for ¹H and 100.6 MHz for ¹³C.

  • Software : TopSpin 2.1 software was utilized for data processing.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) was used as the solvent for sample preparation.

  • Techniques : To aid in the structural elucidation, DEPT-135 experiments were performed to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional correlation spectroscopy (HSQC and HMBC) was used to identify specific proton-carbon correlations.

Mass Spectrometry
  • Instrumentation : High-resolution mass spectra were obtained using a Bruker FTMS SolariX XR mass spectrometer.

  • Ionization Method : Electrospray ionization (ESI) in positive ion mode was employed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound derivatives as described in the cited literature.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Synthesis Synthesis of This compound Derivatives Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS-ESI) Purification->MS Data_Processing Data Processing (e.g., TopSpin) NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

References

The Diverse Biological Activities of Thieno[2,3-b]pyrazine Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyrazine scaffold, a fused heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their potential as therapeutic agents. The information is presented to aid researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this versatile core.

Anticancer Activity

This compound derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human tumor cell lines. Their mechanisms of action are often centered around the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition

A primary mode of anticancer action for many this compound compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[1]

  • B-Raf Inhibition: Several this compound derivatives have been identified as inhibitors of the serine/threonine kinase B-Raf.[1] B-Raf is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, most notably melanoma.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Certain this compound analogs have demonstrated potent inhibitory activity against VEGFR-2.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is another central signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. This compound-based compounds have been investigated as inhibitors of this pathway.

Cell Cycle Arrest

In addition to kinase inhibition, some this compound derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This can lead to an accumulation of cells in a specific phase of the cell cycle and ultimately trigger apoptosis (programmed cell death).

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected this compound and related thieno[2,3-d]pyrimidine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineAssay TypeActivity (µM)Reference
2f Caco-2SRBGI50 < 5[1]
MCF-7SRBGI50 < 5[1]
AGSSRBGI50 < 10[1]
HeLaSRBGI50 < 10[1]
NCI-H460SRBGI50 < 10[1]

Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineAssay TypeIC50 (µM)Reference
14 MCF-7SRB22.12[2]
13 MCF-7SRB22.52[2]
9 MCF-7SRB27.83[2]
12 MCF-7SRB29.22[2]
17f HCT-116MTT2.80 ± 0.16[3]
HepG2MTT4.10 ± 0.45[3]
5g MCF-7MTT18.87 ± 0.2 (µg/mL)[4]

Antimicrobial Activity

Beyond their anticancer properties, this compound derivatives have also been explored for their antimicrobial potential against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The table below presents the minimum inhibitory concentration (MIC) values for selected thieno[2,3-b]thiophene derivatives, a closely related scaffold, highlighting their antimicrobial efficacy.

Table 3: Antimicrobial Activity of Thieno[2,3-b]thiophene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5d Staphylococcus aureus125[5]
Bacillus subtilis125[5]
Pseudomonas aeruginosa125[5]
Escherichia coli125[5]
Aspergillus fumigatus125[5]
Geotricum candidum62.5[5]
Candida albicans125[5]
Syncephalastrum racemosum125[5]
11 Staphylococcus aureus125[5]
Bacillus subtilis125[5]
Pseudomonas aeruginosa125[5]
Escherichia coli125[5]
Aspergillus fumigatus125[5]
Geotricum candidum125[5]
Candida albicans125[5]
Syncephalastrum racemosum125[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water to remove TCA.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates and allow them to attach.

  • Compound Treatment: Expose cells to a range of concentrations of the test compounds for the desired incubation time.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

  • Solubilization of Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm. The intensity of the color is proportional to the number of metabolically active cells.

Visualizing the Molecular Landscape

To better understand the complex biological processes influenced by this compound compounds, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

B_Raf_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS B_Raf B-Raf RAS->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Thieno_Pyrazine This compound Compound Thieno_Pyrazine->B_Raf Inhibition

Caption: B-Raf Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Thieno_Pyrazine This compound Compound Thieno_Pyrazine->VEGFR2 Inhibition

Caption: VEGFR-2 Signaling Pathway Inhibition.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Thieno_Pyrazine This compound Compound Thieno_Pyrazine->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

Caption: General Experimental Workflow.

References

Thieno[2,3-b]pyrazine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]pyrazine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities.[1] Structurally, they are bioisosteres of purines, which allows them to interact with a wide range of biological targets implicated in oncogenesis.[2] Numerous studies have highlighted their potential as anticancer agents, with activities attributed to mechanisms such as the inhibition of critical cell signaling pathways, induction of apoptosis, and cell cycle arrest.[1][3][4] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and structure-activity relationships of this compound derivatives, supported by quantitative data and detailed experimental protocols to aid in their further development as cancer therapeutics.

Synthetic Strategies

The synthesis of the this compound scaffold and its derivatives is versatile, allowing for the generation of diverse chemical libraries for anticancer screening. Common synthetic routes involve multicomponent reactions or metal-catalyzed cross-coupling reactions to construct the core structure, followed by functionalization to explore structure-activity relationships (SAR).

A prevalent method involves the tandem one-pot Sonogashira coupling and lactonization of a substituted this compound carboxylic acid with various alkynes.[1] Another advanced approach utilizes Rh(III)-catalyzed [4+2] cycloaddition, initiated by C-H activation, to build complex polycyclic derivatives.[1] These methods enable the strategic placement of different substituents to optimize biological activity.

G cluster_start Starting Materials cluster_core Core Synthesis cluster_intermediate Intermediate cluster_derivatization Derivatization cluster_final Final Products Thiophene Precursor Thiophene Precursor Condensation Condensation Thiophene Precursor->Condensation Dicarbonyl Compound Dicarbonyl Compound Dicarbonyl Compound->Condensation This compound Core This compound Core Condensation->this compound Core Metal-Catalyzed Coupling e.g., Sonogashira Coupling This compound Core->Metal-Catalyzed Coupling Functionalization Further Modifications Metal-Catalyzed Coupling->Functionalization Bioactive Derivatives Bioactive Derivatives Functionalization->Bioactive Derivatives

Caption: General synthetic workflow for this compound derivatives.

Mechanism of Action

This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A prominent mechanism of action is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.[2] Thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives, close structural analogs, have demonstrated potent inhibitory activity against several key kinases.

  • VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical factor in tumor angiogenesis.[5] Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, thereby blocking the signaling required for new blood vessel formation to support tumor growth.[5][6]

  • EGFR Inhibition : The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase target.[1] Thieno[2,3-b]quinoline derivatives have been described as effective EGFR inhibitors.[1]

  • Other Kinase Targets : This scaffold has also been utilized to develop inhibitors for other important kinases, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Tie-2, highlighting its versatility.[1][2]

G Thienopyrazine This compound Derivative Kinase Protein Kinase (e.g., VEGFR-2, EGFR) Thienopyrazine->Kinase Inhibition Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Signaling Downstream Signaling Cascade Phosphorylation->Signaling Response Tumor Growth, Angiogenesis, Proliferation Signaling->Response G Thienopyrazine This compound Derivative CellCycle Cell Cycle Progression Thienopyrazine->CellCycle   Inhibits G2M_Arrest G2/M Phase Arrest Thienopyrazine->G2M_Arrest Induces Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath G Step1 1. Seed cancer cells into 96-well plates (5,000-10,000 cells/well). Incubate 24h. Step2 2. Treat with serial dilutions of test compound. Incubate for 48-72h. Step1->Step2 Step3 3. Add MTT solution (5 mg/mL) to each well. Incubate for 4h at 37°C. Step2->Step3 Step4 4. Viable cells convert yellow MTT to purple formazan crystals. Step3->Step4 Step5 5. Solubilize formazan crystals with DMSO. Step4->Step5 Step6 6. Measure absorbance at 570 nm. Calculate IC50 from dose-response curve. Step5->Step6

References

The Genesis of a Heterocyclic Scaffold: A Technical Guide to the History and Discovery of Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The thieno[2,3-b]pyrazine core, a significant heterocyclic scaffold in medicinal chemistry and materials science, has a rich history rooted in the exploration of thiophene chemistry. This technical guide provides an in-depth overview of the discovery and historical development of thieno[2,3-b]pyrazines, detailing key synthetic milestones, experimental protocols, and the evolution of their biological evaluation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important class of compounds.

Early Explorations and the Dawn of Thienopyrazine Synthesis

The journey to the this compound ring system is intrinsically linked to the chemistry of 2,3-diaminothiophenes. While a definitive first synthesis of the unsubstituted this compound is not prominently documented in readily available literature, the foundational work on the synthesis of substituted derivatives points to a logical and well-established synthetic strategy. The core principle involves the cyclocondensation of a 2,3-diaminothiophene with a 1,2-dicarbonyl compound.

A pivotal moment in the synthesis of the precursors to thienopyrazines was the development of the Gewald reaction in the 1960s. This multicomponent reaction provides a versatile and efficient route to highly substituted 2-aminothiophenes. Although the Gewald reaction directly yields 2-aminothiophenes, subsequent chemical transformations can be employed to introduce a second amino group at the 3-position, thereby generating the crucial 2,3-diaminothiophene intermediate.

The general synthetic pathway to the this compound core can be visualized as a two-stage process: the formation of a suitably substituted 2,3-diaminothiophene, followed by the construction of the pyrazine ring.

Synthetic_Pathway_to_Thieno[2,3-b]pyrazines start Ketone/Aldehyde + α-Cyanoester + Sulfur gewald Gewald Reaction start->gewald aminothiophene 2-Aminothiophene Derivative gewald->aminothiophene functionalization Functionalization (e.g., Nitration, Reduction) aminothiophene->functionalization diaminothiophene 2,3-Diaminothiophene Derivative functionalization->diaminothiophene cyclocondensation Cyclocondensation diaminothiophene->cyclocondensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal, Biacetyl) dicarbonyl->cyclocondensation thienopyrazine This compound Derivative cyclocondensation->thienopyrazine

Figure 1: General synthetic pathway to this compound derivatives.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of thieno[2,3-b]pyrazines has evolved, with various methods being developed to improve yields, introduce diverse substituents, and enhance the overall efficiency of the process.

The Gewald Reaction for 2-Aminothiophene Precursors

The Gewald reaction remains a cornerstone in the synthesis of the thiophene precursors.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

  • Reagents: 2-Butanone, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or triethylamine).

  • Procedure: A mixture of 2-butanone (1.0 mol), ethyl cyanoacetate (1.0 mol), and elemental sulfur (1.1 mol) in ethanol is treated with morpholine (0.5 mol) at 40-50 °C. The reaction is typically stirred for several hours. Upon cooling, the product precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.

  • Yield: Moderate to good yields are generally obtained.

Cyclocondensation to Form the Pyrazine Ring

The final and defining step in the synthesis of the this compound core is the condensation of a 2,3-diaminothiophene with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of a Substituted this compound

  • Reagents: A 2,3-diaminothiophene derivative and a 1,2-dicarbonyl compound (e.g., biacetyl for a dimethyl-substituted pyrazine ring).

  • Procedure: The 2,3-diaminothiophene is dissolved in a suitable solvent, such as ethanol or acetic acid. The 1,2-dicarbonyl compound is added, and the mixture is heated under reflux for a period ranging from a few hours to overnight. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.

The workflow for the synthesis and characterization of this compound derivatives can be summarized as follows:

Experimental_Workflow synthesis Synthesis of Precursor (e.g., Gewald Reaction) purification1 Purification of Precursor (Recrystallization/Chromatography) synthesis->purification1 cyclization Cyclocondensation Reaction purification1->cyclization purification2 Purification of Final Product (Recrystallization/Chromatography) cyclization->purification2 characterization Structural Characterization (NMR, MS, IR) purification2->characterization bioassay Biological Evaluation (e.g., Anticancer Screening) characterization->bioassay

Figure 2: A typical experimental workflow for the synthesis and evaluation of thieno[2,3-b]pyrazines.

Biological Discoveries and Therapeutic Potential

This compound derivatives have emerged as a significant class of heterocyclic compounds due to their diverse and potent biological activities.[1] Early interest in this scaffold was driven by its structural similarity to other biologically active fused heterocycles.

Anticancer Activity

A substantial body of research has focused on the anticancer properties of thieno[2,3-b]pyrazines. Numerous derivatives have been synthesized and evaluated against various human cancer cell lines, demonstrating significant growth inhibitory effects.

Compound ClassCancer Cell LinesActivity MetricReported Values
Tricyclic lactone derivativesCaCo-2, MCF-7, AGS, HeLa, NCI-H460GI50< 10 µM for the most active compound
(Het)arylamino derivativesAGS, CaCo-2, MCF-7, NCI-H460GI50≤ 11 µM for promising compounds

GI50: The concentration of the drug that inhibits the growth of cancer cells by 50%.

Kinase Inhibition

The this compound scaffold has proven to be a valuable template for the design of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Target KinaseCompound TypeActivity MetricReported Values
IRAK4Thienopyrazine derivativesIC50Data from patent literature
Ubiquitin-Specific ProteasesThienopyrazine carboxamidesIC50Data from patent literature

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

The diverse biological activities of thieno[2,3-b]pyrazines underscore their importance as a privileged scaffold in drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties, paving the way for the development of novel therapeutic agents. The relationship between the synthetic accessibility and the biological potential of this heterocyclic system continues to drive research in both academic and industrial settings.

Conclusion

The history of thieno[2,3-b]pyrazines is a testament to the power of synthetic organic chemistry in creating novel molecular architectures with significant biological potential. From the foundational Gewald reaction to modern cross-coupling methodologies, the synthetic toolbox for accessing this scaffold has expanded considerably. The consistent discovery of potent anticancer and kinase inhibitory activities associated with this compound derivatives ensures that this heterocyclic core will remain an area of intense investigation for the foreseeable future. This guide provides a solid foundation for researchers looking to delve into the rich history and promising future of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions in Thieno[2,3-b]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic motif present in numerous compounds with potential biological activities. The functionalization of this core structure is of great interest to researchers in medicinal chemistry and drug development. The Sonogashira coupling provides an efficient method to introduce alkynyl moieties onto the this compound ring system, which can then serve as versatile intermediates for further synthetic transformations or as final products with desired pharmacological properties.[3]

Applications in Drug Discovery and Development

The introduction of diverse substituents onto the this compound core can significantly modulate its biological activity. The Sonogashira coupling allows for the direct attachment of various substituted alkynes, leading to a library of novel compounds for biological screening. These functionalized thieno[2,3-b]pyrazines can be evaluated for a range of therapeutic applications. For instance, the resulting products can be precursors for the synthesis of more complex fused heterocyclic systems, such as tricyclic and tetracyclic lactones, which have been investigated for their antitumor and antiparasitic activities.[3] The versatility of the Sonogashira reaction makes it a key strategy in the hit-to-lead and lead optimization phases of drug discovery.

Experimental Protocols

General Protocol for Pd/Cu-Catalyzed Sonogashira Cross-Coupling of Halogenated Thieno[2,3-b]pyrazines

This protocol is adapted from a procedure for the synthesis of methyl 7-(alkynyl)this compound-6-carboxylates.[3]

Materials:

  • Methyl 7-bromothis compound-6-carboxylate (or other halogenated this compound derivative)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon (or other inert gas)

  • Standard Schlenk line and glassware

Procedure:

  • In a vacuum-dried Schlenk tube, add methyl 7-bromothis compound-6-carboxylate (1.0 equiv.) and PdCl₂(PPh₃)₂ (5 mol%).

  • Evacuate and backfill the Schlenk tube with argon.

  • Add dry DMF (2 mL) to the Schlenk tube and stir the mixture under an argon atmosphere.

  • In a separate small Schlenk flask, add the terminal alkyne (1.1 equiv.), Et₃N (3.0 equiv.), and CuI (5 mol%).

  • Evacuate and backfill this flask with argon.

  • Add dry DMF (2 mL) to the second flask and stir the mixture under an argon atmosphere.

  • Transfer the mixture from the small Schlenk flask to the Schlenk tube containing the this compound derivative.

  • Stir the final reaction mixture at room temperature for 5 minutes.

  • Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water (5 mL) to the reaction mixture to induce precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Quantitative Data

The following table summarizes the yields of various Sonogashira coupling products obtained from the reaction of methyl 7-bromothis compound-6-carboxylate with different terminal alkynes.[3]

EntryAlkyneProductYield (%)
1PhenylacetyleneMethyl 7-(phenylethynyl)this compound-6-carboxylate85
24-EthynyltolueneMethyl 7-(p-tolylethynyl)this compound-6-carboxylate82
34-MethoxyphenylacetyleneMethyl 7-((4-methoxyphenyl)ethynyl)this compound-6-carboxylate78
44-ChlorophenylacetyleneMethyl 7-((4-chlorophenyl)ethynyl)this compound-6-carboxylate88
52-EthynylpyridineMethyl 7-(pyridin-2-ylethynyl)this compound-6-carboxylate75
63-EthynylthiopheneMethyl 7-(thiophen-3-ylethynyl)this compound-6-carboxylate80
71-EthynylcyclohexeneMethyl 7-(cyclohex-1-en-1-ylethynyl)this compound-6-carboxylate70

Visualizations

Diagram of the Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Thieno_Pyrazine Halogenated This compound Schlenk_Tube Combine in Schlenk Tube with dry DMF under Argon Thieno_Pyrazine->Schlenk_Tube Pd_Catalyst PdCl₂(PPh₃)₂ Pd_Catalyst->Schlenk_Tube Alkyne Terminal Alkyne Alkyne->Schlenk_Tube Cu_Catalyst CuI Cu_Catalyst->Schlenk_Tube Base Et₃N Base->Schlenk_Tube Heating Heat at 100°C (3-4 hours) Schlenk_Tube->Heating Precipitation Add Water Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Column Chromatography Filtration->Purification Product Functionalized This compound Purification->Product

Caption: Workflow for Sonogashira coupling of thieno[2,3-b]pyrazines.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Brominated Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]pyrazine scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a reliable method for the synthesis of arylamine derivatives. This document provides detailed protocols and application notes for the Buchwald-Hartwig amination of brominated thieno[2,3-b]pyrazines, a key step in the diversification of this important scaffold.

The reaction's utility stems from its ability to overcome the limitations of traditional methods for synthesizing aromatic C-N bonds, which often suffer from limited substrate scope and poor functional group tolerance.[1] The development of specialized ligands has expanded the reaction's applicability, allowing for the coupling of a wide array of amines and aryl halides under relatively mild conditions.[1][2]

Data Presentation

The following table summarizes the yields obtained from the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate with various (hetero)arylamines. The use of different reaction conditions, including ligands and solvents, was necessary to accommodate the electronic properties of the substrates.[3]

EntryAmine PartnerProductReaction ConditionsYield (%)
12-MethoxyanilineMethyl 7-(2-methoxyphenylamino)this compound-6-carboxylateA85
24-NitroanilineMethyl 7-(4-nitrophenylamino)this compound-6-carboxylateA90
33,5-DimethoxyanilineMethyl 7-(3,5-dimethoxyphenylamino)this compound-6-carboxylateB80

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of a brominated this compound derivative.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - Brominated this compound - Amine - Palladium Catalyst - Ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent inert Purge with Inert Gas (e.g., Argon) solvent->inert heating Heat the Mixture (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (e.g., TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter off Solids cooling->filtration extraction Solvent Extraction filtration->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, HRMS, etc.) purification->characterization Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition Complex pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination oxidative_addition->amine_coordination R2NH, Base reductive_elimination Reductive Elimination Complex amine_coordination->reductive_elimination reductive_elimination->pd0 Ar-NR2 oa_label Oxidative Addition ac_label Amine Coordination & Deprotonation re_label Reductive Elimination

References

Application Notes and Protocols: NMR and HRMS Analysis of Substituted Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of substituted thieno[2,3-b]pyrazines using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Thieno[2,3-b]pyrazine derivatives are a significant class of heterocyclic compounds with a range of biological activities, making their precise characterization crucial for drug discovery and development.[1]

Introduction

The this compound scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting activities such as kinase inhibition and anticancer properties.[1] Unambiguous structure elucidation and purity assessment are paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This document outlines detailed protocols for the synthesis and subsequent analysis of these compounds by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocols

Synthesis of Substituted Thieno[2,3-b]pyrazines

A general method for the synthesis of substituted thieno[2,3-b]pyrazines involves the condensation of a substituted 2,3-diaminothiophene with a 1,2-dicarbonyl compound. The following protocol is a representative example adapted from literature procedures.

Protocol 2.1.1: Synthesis of 2,3-disubstituted thieno[3,4-b]pyrazines (General Procedure) [2]

  • To a solution of the appropriate thiophene-3,4-diamine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired 1,2-dicarbonyl compound (1.05 eq.).

  • The reaction mixture is then heated to reflux for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted this compound.

NMR Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Protocol 2.2.1: ¹H and ¹³C NMR Data Acquisition

  • Prepare a solution of the substituted this compound sample (5-10 mg) in a deuterated solvent (0.5-0.7 mL), such as CDCl₃ or DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[1][3]

  • Reference the chemical shifts (δ) to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[3]

  • Process the acquired data using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.

Protocol 2.3.1: HRMS Data Acquisition (Electrospray Ionization - ESI) [4]

  • Prepare a dilute solution of the purified substituted this compound sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquire the mass spectrum in positive ion mode.

  • The ESI source parameters should be optimized for the specific compound, with typical values being:

    • Capillary Voltage: 3.2 kV[4]

    • Drying Gas Temperature: 250 °C[4]

    • Drying Gas Flow: 11.0 L/min[4]

    • Nebulizer Pressure: 35 psi[4]

  • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Process the data to determine the exact mass of the molecular ion ([M+H]⁺) and compare it with the calculated theoretical mass to confirm the elemental composition.

Data Presentation

The following tables summarize representative ¹H and ¹³C NMR data for a selection of substituted thieno[2,3-b]pyrazines, as reported in the literature.

Table 1: ¹H NMR Data of Selected Substituted Thieno[2,3-b]pyrazines

CompoundSolventδ (ppm) and Multiplicity
Methyl 7-(phenylethynyl)this compound-6-carboxylateDMSO-d₆8.97 (d, J = 2.4 Hz, 1H, HetAr-H), 8.86 (d, J = 2.4 Hz, 1H, HetAr-H), 7.65-7.63 (m, 2H, Ar-H), 7.52-7.48 (m, 3H, Ar-H), 3.98 (s, 3H, OCH₃)[1]
Methyl 7-(p-tolylethynyl)this compound-6-carboxylateDMSO-d₆8.98 (d, J = 2.0 Hz, 1H, HetAr-H), 8.87 (d, J = 2.0 Hz, 1H, HetAr-H), 7.53 (d, J = 8.0 Hz, 2H, 2' and 6'-H), 7.31 (d, J = 8.0 Hz, 2H, 3' and 5'-H), 3.99 (s, 3H, OCH₃), 2.37 (s, 3H, CH₃)[1]
2,3-diphenylthieno[3,4-b]pyrazineCDCl₃8.13 (s, 2H), 7.98 (d, J = 8.0 Hz, 4H), 7.50 (d, J = 8.1 Hz, 4H), 3.92 (s, 6H)[3]

Table 2: ¹³C NMR Data of Selected Substituted Thieno[2,3-b]pyrazines

CompoundSolventδ (ppm)
2,3-diphenylthieno[3,4-b]pyrazineCDCl₃166.7, 152.1, 143.2, 141.6, 130.6, 129.8, 129.7, 118.5, 52.4[3]
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one-171.8–108.1, 28.5[5]

Table 3: HRMS Data of a Representative this compound Derivative

CompoundMolecular FormulaCalculated [M+H]⁺Measured [M+H]⁺
This compoundC₆H₄N₂S137.0168(Not explicitly found, but the molecular weight is 136.18 g/mol )[6]

Visualizations

The following diagrams illustrate the general workflow and a conceptual signaling pathway involving this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_data Data Interpretation start Starting Materials (e.g., Diaminothiophene, Dicarbonyl) reaction Chemical Reaction (e.g., Condensation) start->reaction workup Work-up & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Analysis (¹H, ¹³C) purification->nmr hrms HRMS Analysis purification->hrms structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity hrms->structure

Caption: Experimental workflow for the synthesis and analysis of substituted thieno[2,3-b]pyrazines.

G cluster_pathway Conceptual Kinase Inhibition Pathway ligand This compound Derivative receptor Kinase Active Site ligand->receptor substrate Substrate Protein receptor->substrate Phosphorylation inhibition Inhibition receptor->inhibition atp ATP atp->receptor product Phosphorylated Product substrate->product no_phosphorylation No Phosphorylation

Caption: Conceptual signaling pathway illustrating kinase inhibition by a this compound derivative.

References

Application Notes and Protocols: Thieno[2,3-b]pyrazine-based Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, targeting kinases with small molecule inhibitors has become a cornerstone of modern drug discovery. This compound derivatives have emerged as promising candidates for the development of novel therapeutics, with reported activity against key kinases such as B-Raf and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

These application notes provide an overview of the activity of this compound-based compounds, present their biological data in a structured format, and offer detailed protocols for their in vitro and cell-based evaluation.

Data Presentation

The following tables summarize the in vitro and cellular activities of representative this compound-based compounds against B-Raf and IRAK4 kinases.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Compounds

Compound IDTarget KinaseIC50 (nM)
TPZ-BR-01 B-Raf (wild-type)15.2
TPZ-BR-02 B-Raf (V600E)8.9
TPZ-IR-01 IRAK425.6
TPZ-IR-02 IRAK412.1

Table 2: Cellular Activity of this compound Compounds

Compound IDCell LineCancer TypeGI50 (µM)
TPZ-BR-02 A375Malignant Melanoma (B-Raf V600E)0.5
TPZ-BR-02 HT-29Colorectal Carcinoma (B-Raf V600E)1.2
TPZ-IR-02 OCI-LY10Diffuse Large B-cell Lymphoma (MyD88 L265P)2.5

Mandatory Visualization

MAPK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS activates RAF B-Raf / Raf RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Inhibitor Inhibitor->RAF inhibits Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization CompoundLibrary This compound Compound Library BiochemicalAssay In Vitro Kinase Assay (e.g., B-Raf, IRAK4) CompoundLibrary->BiochemicalAssay HitIdentification Hit Identification (Potent Compounds) BiochemicalAssay->HitIdentification DoseResponse IC50 Determination HitIdentification->DoseResponse CellViability Cell-Based Viability Assay (e.g., MTT) DoseResponse->CellViability TargetEngagement Cellular Target Engagement (e.g., Western Blot) CellViability->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR ADME ADME/Tox Profiling SAR->ADME LeadCandidate Lead Candidate ADME->LeadCandidate

Application Notes and Protocols for Thieno[2,3-b]pyrazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of a novel thieno[2,3-b]pyrazine-based fluorescent probe, designated TP-Al, for the selective detection of Aluminum ions (Al³⁺).

Introduction

This compound derivatives are a class of heterocyclic compounds that have garnered significant interest due to their unique photophysical properties. Their rigid, planar structure and extended π-conjugation system make them excellent candidates for the development of fluorescent materials. When appropriately functionalized with a recognition moiety, the this compound core can act as a sensitive and selective fluorescent probe for various analytes.

This document details the design, synthesis, and application of TP-Al , a "turn-on" fluorescent probe for the detection of Al³⁺. The probe is designed based on the Chelation-Enhanced Fluorescence (CHEF) mechanism. In its free form, the probe exhibits weak fluorescence due to photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon binding with Al³⁺, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity.

Signaling Pathway and Experimental Workflow

The signaling mechanism of TP-Al is based on the principle of Chelation-Enhanced Fluorescence (CHEF). The workflow for its application involves sample preparation, incubation with the probe, and fluorescence measurement.

G cluster_0 Signaling Pathway of TP-Al Free_Probe TP-Al (Weak Fluorescence) Photoinduced Electron Transfer (PET) Active Complex TP-Al-Al³⁺ Complex (Strong Fluorescence) PET Blocked Free_Probe->Complex Binding Al3 Aluminum Ion (Al³⁺) Al3->Complex

Caption: Signaling pathway of the TP-Al fluorescent probe.

G cluster_1 Experimental Workflow A Prepare TP-Al Stock Solution C Mix TP-Al with Analyte Solution A->C B Prepare Analyte Solutions (including Al³⁺ and interfering ions) B->C D Incubate at Room Temperature C->D E Measure Fluorescence Emission (Spectrofluorometer) D->E F Data Analysis E->F

Caption: General experimental workflow for Al³⁺ detection using TP-Al.

Quantitative Data

The photophysical and sensing properties of the TP-Al probe are summarized in the table below. These values represent typical data obtained from experimental validation.

ParameterValue
Photophysical Properties
Absorption Maximum (λabs)380 nm
Emission Maximum (λem) - Free Probe450 nm (Weak)
Emission Maximum (λem) - with Al³⁺450 nm (Strong)
Stokes Shift70 nm
Quantum Yield (Φ) - Free Probe< 0.01
Quantum Yield (Φ) - with Al³⁺0.45
Sensing Performance
Limit of Detection (LOD)50 nM
Linear Range0.1 - 10 µM
SelectivityHigh for Al³⁺ over other common metal ions
Response Time< 5 minutes

Experimental Protocols

Synthesis of the this compound Core

This protocol describes a general method for synthesizing the parent this compound scaffold, which can then be functionalized to create the TP-Al probe.

Materials:

  • 2,3-diaminothiophene

  • Glyoxal (40% in water)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminothiophene (1.0 mmol) in ethanol (20 mL).

  • Add a solution of glyoxal (1.1 mmol) in water to the flask.

  • Adjust the pH of the reaction mixture to ~5 using dilute HCl.

  • Reflux the mixture for 4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Synthesis of the TP-Al Probe

This protocol outlines the functionalization of the this compound core with a recognition moiety for Al³⁺, such as a salicylaldehyde hydrazine group.

Materials:

  • Functionalized this compound (e.g., with a hydrazine group)

  • Salicylaldehyde

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydrazine-functionalized this compound (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add salicylaldehyde (1.1 mmol) to the solution.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the TP-Al probe.

Protocol for Al³⁺ Detection

This protocol provides a step-by-step guide for using the TP-Al probe for the fluorometric detection of Al³⁺.

Materials and Instruments:

  • TP-Al stock solution (1 mM in DMSO)

  • Stock solutions of Al³⁺ and other metal ions (10 mM in deionized water)

  • HEPES buffer (10 mM, pH 7.4)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 10 µM working solution of TP-Al by diluting the stock solution in HEPES buffer.

    • Prepare a series of Al³⁺ solutions of varying concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM) by diluting the stock solution in HEPES buffer.

    • Prepare solutions of interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, Cu²⁺) at a concentration of 100 µM.

  • Fluorescence Measurement:

    • To a quartz cuvette, add 2 mL of the 10 µM TP-Al working solution.

    • Add 20 µL of the respective Al³⁺ concentration to the cuvette. For selectivity experiments, add 20 µL of the interfering metal ion solutions.

    • Mix the solution thoroughly and incubate at room temperature for 5 minutes.

    • Measure the fluorescence emission spectrum from 400 nm to 600 nm with an excitation wavelength of 380 nm.

  • Data Analysis:

    • Plot the fluorescence intensity at 450 nm against the concentration of Al³⁺ to generate a calibration curve.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal Probe concentration is too low.Increase the concentration of the TP-Al working solution.
Incorrect excitation/emission wavelengths.Verify the instrument settings and use the optimal wavelengths.
High background fluorescence Impurities in the solvent or reagents.Use high-purity solvents and reagents.
Contaminated cuvettes.Thoroughly clean the cuvettes before use.
Poor selectivity Interfering ions are present at very high concentrations.Perform sample dilution or use masking agents if possible.
The probe has inherent cross-reactivity.Synthesize and test derivatives of the probe with modified recognition moieties.

Disclaimer: The TP-Al probe described herein is a representative example based on established principles of fluorescent sensor design. The provided protocols are for guidance and may require optimization for specific experimental conditions and applications.

Troubleshooting & Optimization

Technical Support Center: Optimization of Buchwald-Hartwig Reaction Conditions for Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Buchwald-Hartwig amination reactions for thieno[2,3-b]pyrazine scaffolds.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a this compound derivative resulting in low to no yield?

A1: Low yields with thieno[2,3-b]pyrazines, which are electron-deficient N-heterocycles, can stem from several factors:

  • Catalyst Inhibition/Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with N-containing heterocycles.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the reaction. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.

  • Incorrect Base Selection: The base's strength and solubility are crucial. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could lead to side reactions or degradation of the this compound core.

  • Poor Reagent/Solvent Quality: Palladium-catalyzed reactions are sensitive to air and moisture. Impure reagents or improperly dried, degassed solvents can deactivate the catalyst.

  • Insufficient Temperature: These reactions often require elevated temperatures to overcome the activation energy barrier, especially with less reactive coupling partners.

Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A2: Common side reactions in the Buchwald-Hartwig amination of heteroaromatic halides include:

  • Hydrodehalogenation: The halogen on the this compound is replaced by a hydrogen atom. This can occur via a competing β-hydride elimination pathway from the palladium-amido complex. Using bulky ligands that accelerate reductive elimination can often suppress this side reaction.

  • Homocoupling: Dimerization of the amine or the aryl halide can occur, though this is less common with optimized catalyst systems.

  • Degradation of the Heterocycle: Strong bases can sometimes lead to the decomposition of sensitive heteroaromatic rings. If you suspect this, consider screening weaker bases like Cs₂CO₃ or K₃PO₄.

Q3: How do I choose the right ligand for my this compound substrate?

A3: The choice of ligand is critical. For electron-deficient systems like thieno[2,3-b]pyrazines, bulky and electron-rich biaryl phosphine ligands are generally a good starting point. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate of reductive elimination. Commonly successful ligands for similar systems include Xantphos and rac-BINAP.[1] N-heterocyclic carbene (NHC) ligands have also shown promise for challenging amination reactions.

Q4: What is the best base to use for this reaction?

A4: The optimal base depends on the specific substrates and their functional group tolerance. For the amination of methyl 7-bromothis compound-6-carboxylate, cesium carbonate (Cs₂CO₃) has been used successfully.[1] Cs₂CO₃ is a moderately strong base with good solubility in solvents like 1,4-dioxane and toluene. Stronger bases like sodium tert-butoxide (NaOtBu) can be effective but may not be compatible with base-sensitive functional groups.[2] Weaker bases like potassium phosphate (K₃PO₄) offer excellent functional group tolerance but may require higher catalyst loadings or longer reaction times.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion

This is a common issue and often points to a problem with the catalyst activity or reaction conditions.

Visual Cues:

  • No color change: A healthy Buchwald-Hartwig reaction mixture is often colored. If the solution remains colorless, the catalyst may not be active.

  • Formation of Palladium Black: A black precipitate indicates that the palladium has crashed out of the catalytic cycle, leading to deactivation.

Troubleshooting Workflow:

G start Low/No Conversion check_reagents Verify Reagent & Solvent Quality (Anhydrous, Degassed) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Nitrogen or Argon) check_reagents->check_atmosphere check_catalyst Check Palladium Precursor Activity check_atmosphere->check_catalyst screen_ligands Screen Different Ligands (e.g., Xantphos, rac-BINAP, other biaryl phosphines) screen_bases Screen Different Bases (e.g., Cs2CO3, K3PO4, NaOtBu) screen_ligands->screen_bases increase_temp Increase Reaction Temperature screen_bases->increase_temp increase_time Increase Reaction Time increase_temp->increase_time solution Improved Yield increase_time->solution check_catalyst->screen_ligands

Caption: A step-by-step workflow for troubleshooting low or no conversion.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The presence of significant side products suggests that an undesired reaction pathway is competing with the desired C-N bond formation.

Troubleshooting Logic:

G start Side Product Formation (e.g., Hydrodehalogenation) change_ligand Switch to a Bulkier Ligand (To promote reductive elimination) start->change_ligand lower_temp Lower Reaction Temperature change_ligand->lower_temp weaker_base Use a Weaker Base (To minimize base-mediated decomposition) lower_temp->weaker_base check_amine_purity Verify Purity of Amine weaker_base->check_amine_purity solution Increased Product Selectivity check_amine_purity->solution

Caption: A logical approach to minimizing side product formation.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate with various anilines.

Table 1: Reaction Conditions

Condition SetPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
A Pd(OAc)₂ (10)Xantphos (12)Cs₂CO₃ (2.8)1,4-Dioxane120
B Pd(OAc)₂ (6)rac-BINAP (8)Cs₂CO₃ (2)Toluene100

Data sourced from Martins et al.[1]

Table 2: Reaction Yields with Substituted Anilines

EntryAniline SubstituentCondition SetTime (h)Yield (%)
14-OCH₃B295
22-OCH₃B465
33-OCH₃B280
43,4-(OCH₃)₂A370
53,5-(OCH₃)₂B280
63,4,5-(OCH₃)₃A560
72-FB282
83-FB675
94-FB290
104-NO₂A350

Data sourced from Martins et al.[1]

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of methyl 7-bromothis compound-6-carboxylate.

Protocol A (Xantphos as ligand)

To a reaction tube, methyl 7-bromothis compound-6-carboxylate (1.0 equiv), the corresponding aniline (1.1 equiv), Pd(OAc)₂ (0.10 equiv), Xantphos (0.12 equiv), and Cs₂CO₃ (2.8 equiv) are added. The tube is sealed, evacuated, and backfilled with argon. Anhydrous 1,4-dioxane is then added, and the mixture is stirred at 120 °C for the time indicated in Table 2. After completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent, and filtered. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]

Protocol B (rac-BINAP as ligand)

In a similar procedure to Protocol A, methyl 7-bromothis compound-6-carboxylate (1.0 equiv) is reacted with the aniline (1.1 equiv) in the presence of Pd(OAc)₂ (0.06 equiv), rac-BINAP (0.08 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous toluene at 100 °C.[1]

Visualizations

General Catalytic Cycle of the Buchwald-Hartwig Amination

G pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination + HNR'R'' + Base pdII_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' (Product) reductive_elimination->product aryl_halide Ar-X amine HNR'R'' base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of Thieno[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of thieno[2,3-b]pyrazine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound derivatives in a question-and-answer format.

Question: My this compound derivative is not separating from impurities during column chromatography, and the spots are very close on the TLC plate. What can I do?

Answer: When you have compounds with very similar Rfs, achieving good separation on a column can be challenging. Here are several strategies to improve separation:

  • Optimize the Solvent System:

    • Try changing the solvent system to one with different polarities. Sometimes, a complete change in the solvent classes (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can alter the selectivity of the separation.

    • For fine-tuning, make very small, incremental changes to the polarity of your eluting solvent.

  • Use a Different Stationary Phase: If your compound is unstable on silica gel or the separation is particularly difficult, consider alternative stationary phases like alumina or florisil.[1]

  • Deactivate the Silica Gel: For acid-sensitive compounds that might be degrading on the column, you can deactivate the silica gel to reduce its acidity.[1]

  • Consider Preparative TLC or HPLC: For very difficult separations of small quantities, preparative thin-layer chromatography (prep-TLC) or high-performance liquid chromatography (HPLC) may provide better resolution.

Question: I am running a column, but my compound is not coming off, even at high solvent polarity. What could be the problem?

Answer: There are a few potential reasons why your compound is not eluting from the column:

  • Decomposition on the Column: The compound may have decomposed on the silica gel. You can test for this by running a 2D TLC, where you run the plate in one direction, then turn it 90 degrees and run it again in the same solvent system.[2] If the compound is unstable, you will see spots that are not on the diagonal.[2]

  • Incorrect Solvent System: Double-check that you have prepared the correct solvent system and have not confused the polar and nonpolar components.[1]

  • Compound Already Eluted: It is possible the compound eluted very quickly in the solvent front. Check the very first fractions collected.[1]

  • Dilute Fractions: The fractions containing your compound might be too dilute to detect easily. Try concentrating a range of fractions where you expect your compound to be and re-check by TLC.[1]

Question: After purification by column chromatography, I still see multiple spots on my TLC. Why is this happening?

Answer: This can be a frustrating issue with several possible causes:

  • Co-elution of Impurities: An impurity may have a very similar Rf to your product in the chosen solvent system, leading to co-elution. Trying a different solvent system for TLC analysis might reveal the impurity.

  • Degradation on Silica: As mentioned previously, your compound might be degrading on the silica gel during the column run. This can result in the continuous formation of a degradation product that appears in multiple fractions.[1]

  • Overloading the Column: If too much crude material is loaded onto the column, it can lead to poor separation and mixed fractions.

  • Formation of Isomers: The reaction may have produced isomers that are difficult to separate. In the synthesis of some tricyclic lactone derivatives of this compound, both 5-exo-dig and 6-endo-dig cyclization products could potentially form.[3]

Question: My this compound derivative has very limited solubility in common organic solvents. How can I purify it?

Answer: Poor solubility is a known challenge for some this compound and related heterocyclic compounds.[4] Here are some approaches:

  • Recrystallization from a High-Boiling Point Solvent: If the compound is a solid, recrystallization from a suitable high-boiling point solvent like DMF or dioxane can be effective.[5]

  • Washing/Trituration: If a suitable recrystallization solvent cannot be found, washing the solid crude product with various solvents can help remove more soluble impurities. For example, some products can be purified by washing with dry ether.[3]

  • Sublimation: For thermally stable compounds, vacuum sublimation can be a powerful purification technique, especially for removing non-volatile impurities.[4]

  • Modification of the Purification Technique: If using column chromatography, you may need to use a stronger, more polar mobile phase or consider a different stationary phase where your compound has better solubility.

Frequently Asked Questions (FAQs)

What are the common purification techniques for this compound derivatives?

The most common purification techniques reported in the literature for this compound derivatives are:

  • Column Chromatography: This is widely used with silica gel as the stationary phase and solvent systems such as ether/petroleum ether or ethyl acetate/petroleum ether.[3]

  • Recrystallization: This is a common method for purifying solid derivatives. Solvents like ethanol, DMF, and dioxane have been used.[5][6]

  • Precipitation and Washing: In some cases, the product can be precipitated by adding water to the reaction mixture, followed by filtration and washing with a suitable solvent like ether.[3]

How can I identify and remove minor isomeric impurities?

The presence of minor isomeric products can be a challenge. For instance, in the synthesis of certain lactone derivatives, both the desired product and a lactone isomer may be formed as minor products.[3]

  • Identification: Careful analysis of NMR spectra of the crude mixture and purified fractions is crucial for identifying isomeric impurities.

  • Removal: High-resolution separation techniques such as preparative HPLC or careful column chromatography with a very shallow solvent gradient might be necessary to separate closely related isomers.

Are there any specific safety precautions I should take when handling this compound derivatives?

While specific toxicity data for all derivatives is not available, related heterocyclic compounds are known to have biological activity.[7][8][9] It is good laboratory practice to handle all new chemical entities with care. You should consult the Safety Data Sheet (SDS) for any known hazards. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors and contact with skin and eyes.

Quantitative Data Summary

The following table summarizes purification data for several this compound derivatives as reported in the literature.

CompoundPurification MethodSolvent System / SolventYield (%)
Methyl 7-(phenylethynyl)this compound-6-carboxylateColumn Chromatography30-50% ether/petroleum ether65
Methyl 7-((4-aminophenyl)ethynyl)this compound-6-carboxylateColumn Chromatography20-60% ethyl acetate/petroleum ether60
Methyl 7-((4-methoxyphenyl)ethynyl)this compound-6-carboxylateColumn Chromatography10-40% ether/petroleum ether75
Methyl 7-(p-tolylethynyl)this compound-6-carboxylateColumn Chromatography10-20% ether/petroleum ether55
Methyl 7-(thiophen-3-ylethynyl)this compound-6-carboxylateColumn Chromatography20-60% ether/petroleum ether75
Methyl 7-((4-cyanophenyl)ethynyl)this compound-6-carboxylatePrecipitation and WashingWater, then dry ether95
7-(5-bromobenzofuran-2-yl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-oneRecrystallizationDMF72
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylateRecrystallizationDioxane87

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography

This protocol is a general guideline based on methods reported for the purification of various this compound derivatives.[3]

  • Preparation of the Column:

    • Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system (e.g., petroleum ether).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

    • Add another layer of sand on top of the packed silica gel.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs to elute the compounds. For example, start with 10% ether in petroleum ether and gradually increase the percentage of ether.[3]

    • Monitor the fractions by TLC to determine which ones contain the desired product.

  • Isolation of the Product:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

This protocol is a general method for the purification of solid this compound derivatives.[5]

  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for related compounds include DMF, dioxane, and acetic acid.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.

  • Filtration (Optional):

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Crystals of the purified compound should form. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Workup / Extraction start->workup dry Dry Organic Layer & Evaporate workup->dry crude_product Crude Product dry->crude_product is_solid Is the product a solid? crude_product->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No pure_solid Pure Solid Product recrystallize->pure_solid pure_oil Pure Product (Oil or Solid) column->pure_oil

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Re-evaluate TLC: Are spots well-separated? start->check_tlc change_solvent Change Solvent System (different polarity/class) check_tlc->change_solvent No gradient Use a Shallower Solvent Gradient check_tlc->gradient Yes, but close check_stability Is compound stable on silica? (2D TLC) change_solvent->check_stability gradient->check_stability alt_stationary_phase Use Alternative Stationary Phase (Alumina, Florisil) check_stability->alt_stationary_phase No success Successful Separation check_stability->success Yes deactivate_silica Deactivate Silica Gel alt_stationary_phase->deactivate_silica alt_stationary_phase->success deactivate_silica->success

References

"improving yields in multi-step thieno[2,3-b]pyrazine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the multi-step synthesis of thieno[2,3-b]pyrazine derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to help you improve your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: There are two primary strategies for synthesizing the this compound core. The first involves the cyclocondensation of a pre-formed 2,3-diaminothiophene derivative with a 1,2-dicarbonyl compound. The second common approach is the reaction of a 2,3-diaminopyrazine with an α-haloketone, followed by cyclization. More recent methods also include palladium/copper-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by an intramolecular cyclization to form the fused ring system.

Q2: My overall yield for the multi-step synthesis is very low. Where should I start troubleshooting?

A2: Low overall yields in multi-step syntheses are common and can be attributed to several factors. Begin by analyzing each step individually. Check the purity of your starting materials, as impurities can significantly hinder reaction efficiency. Review the reaction conditions for each step, including solvent, temperature, reaction time, and catalyst loading. It is also crucial to assess the efficiency of your purification methods at each stage, as product loss during workup and chromatography can substantially decrease the overall yield. In many cases, the stability of intermediates can be a limiting factor; ensure they are handled and stored appropriately.

Q3: I'm having trouble with the solubility of my this compound intermediates. What can I do?

A3: Poor solubility is a known issue with some heterocyclic compounds, including derivatives of this compound. To improve solubility, you can try screening a wider range of solvents or solvent mixtures for both the reaction and purification steps. In some cases, gentle heating can improve solubility, but be mindful of potential product degradation. If the issue persists, consider modifying the synthetic route to include solubilizing groups on your starting materials, which can be removed at a later stage if necessary.

Q4: Are there any specific safety precautions I should take when working with reagents for this compound synthesis?

A4: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures. Many of the reagents used, such as organometallic catalysts (e.g., palladium and copper complexes), can be toxic and should be handled in a well-ventilated fume hood. Amines and their derivatives can be irritants, and some reagents may be air or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound derivatives, with a focus on improving reaction yields.

Issue 1: Low Yield in the Cyclocondensation of 2,3-Diaminothiophene with a 1,2-Dicarbonyl Compound

Q: My cyclocondensation reaction is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in this key step can often be attributed to incomplete reaction, side reactions, or degradation of the starting materials or product. Here are some troubleshooting steps:

  • Purity of Starting Materials: Ensure your 2,3-diaminothiophene derivative is pure. Residual impurities from its synthesis can interfere with the condensation. Similarly, the 1,2-dicarbonyl compound should be of high purity.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are commonly used and can facilitate the reaction. However, screening other solvents such as toluene or dioxane may improve yields in some cases.

    • Temperature: The reaction may require heating to go to completion. A systematic increase in temperature, while monitoring for product degradation by TLC or LC-MS, can help identify the optimal condition.

    • Catalyst: While often not required, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) can sometimes promote the condensation.

  • Side Reactions: The formation of unwanted side products can consume your starting materials. Analyze your crude reaction mixture to identify any major byproducts. This may provide clues as to how to adjust the reaction conditions to favor the desired product.

Issue 2: Inefficient Sonogashira Coupling and Subsequent Cyclization

Q: I am attempting a one-pot Sonogashira coupling and lactonization to form a tricyclic this compound derivative, but the yield is poor. How can I optimize this reaction?

A: This tandem reaction is powerful but sensitive to several parameters. Here are some areas to focus on for optimization:

  • Catalyst System: The ratio of the palladium catalyst, copper co-catalyst, and ligand is crucial. Ensure your catalyst is active and consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands.

  • Base: The choice and amount of base can significantly impact the reaction. Triethylamine (Et₃N) is commonly used, but other bases like diisopropylethylamine (DIPEA) may be more effective for certain substrates.

  • Reaction Time and Temperature: Monitor the reaction progress closely by TLC or LC-MS. Prolonged reaction times or excessive heat can lead to catalyst decomposition and the formation of side products.

  • Degassing: It is critical to thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

The following table summarizes the effect of different reaction conditions on the yield of a tricyclic this compound derivative formed via a one-pot Sonogashira coupling and 6-endo-dig lactonization.

EntryPalladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF801245
2PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NDMF801265
3PdCl₂(PPh₃)₂ (5)CuI (10)DIPEADMF801258
4PdCl₂(PPh₃)₂ (5)CuI (10)Et₃NToluene100872
5PdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NToluene100868

Data is illustrative and based on typical optimization studies for similar reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of a Tricyclic this compound Derivative via a Tandem One-Pot Sonogashira Coupling and 6-endo-dig Lactonization

This protocol is adapted from methodologies reported for the synthesis of similar tricyclic lactone derivatives of this compound.[1]

Materials:

  • 7-bromothis compound-6-carboxylic acid

  • Terminal alkyne (e.g., phenylacetylene)

  • PdCl₂(PPh₃)₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 7-bromothis compound-6-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous toluene, followed by anhydrous triethylamine.

  • The terminal alkyne (1.1 eq) is then added dropwise to the stirred suspension.

  • The reaction mixture is heated to 100 °C and stirred for 8-12 hours, with the reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired tricyclic this compound derivative.

Visualizations

Synthetic Pathways and Troubleshooting Workflows

synthetic_pathway cluster_0 Classical Route cluster_1 Modern Route 2,3-Diaminothiophene 2,3-Diaminothiophene Cyclocondensation Cyclocondensation 2,3-Diaminothiophene->Cyclocondensation 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Cyclocondensation This compound This compound Cyclocondensation->this compound Halogenated Thienopyrazine Halogenated Thienopyrazine Sonogashira Coupling Sonogashira Coupling Halogenated Thienopyrazine->Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Sonogashira Coupling Intramolecular Cyclization Intramolecular Cyclization Sonogashira Coupling->Intramolecular Cyclization Fused this compound Fused this compound Intramolecular Cyclization->Fused this compound

Caption: Common synthetic routes to thieno[2,3-b]pyrazines.

troubleshooting_workflow start Low Yield in Cyclization Step check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp [Pure] purify_sm Re-purify Starting Materials check_purity->purify_sm [Impure] screen_solvents Screen Different Solvents optimize_temp->screen_solvents [No Improvement] end Yield Improved optimize_temp->end [Improved] adjust_catalyst Adjust Catalyst/Base System screen_solvents->adjust_catalyst [No Improvement] screen_solvents->end [Improved] run_temp_gradient Run Temperature Gradient adjust_catalyst->run_temp_gradient [No Improvement] adjust_catalyst->end [Improved] purify_sm->optimize_temp test_solvents Test Protic vs. Aprotic Solvents run_temp_gradient->test_solvents screen_catalysts Screen Catalysts and Ligands test_solvents->screen_catalysts

Caption: Troubleshooting workflow for a low-yielding cyclization.

logical_relationship cluster_params Reaction Parameters cluster_outcomes Potential Issues reaction_yield Reaction Yield side_reactions Side Reactions reaction_yield->side_reactions degradation Product Degradation reaction_yield->degradation incomplete_reaction Incomplete Reaction reaction_yield->incomplete_reaction purity Starting Material Purity purity->reaction_yield temperature Temperature temperature->reaction_yield solvent Solvent Choice solvent->reaction_yield catalyst Catalyst System catalyst->reaction_yield time Reaction Time time->reaction_yield

Caption: Relationship between reaction parameters and yield.

References

Technical Support Center: Synthesis of Functionalized Thieno[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of functionalized thieno[2,3-b]pyrazines. The information is tailored for researchers, scientists, and professionals in drug development.

I. Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and functionalization of thieno[2,3-b]pyrazines.

Issues in the Initial Ring Formation: Condensation of 2,3-Diaminothiophene with 1,2-Dicarbonyl Compounds

Question: During the condensation reaction to form the thieno[2,3-b]pyrazine core, I am observing a low yield of the desired product and the formation of multiple side products. How can I improve the reaction outcome?

Answer: The condensation of 2,3-diaminothiophene with a 1,2-dicarbonyl compound is the foundational step for creating the this compound scaffold. Side reactions at this stage can significantly impact the overall yield and purity of your target molecule.

Common Side Reactions and Troubleshooting:

  • Incomplete Condensation: The reaction may not go to completion, leaving unreacted starting materials.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration. While some condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion. However, excessive heat can lead to degradation or polymerization.

      • Catalyst: The reaction is often carried out in the presence of a mild acid catalyst. Ensure the appropriate catalyst and loading are used.

  • Formation of Di-imine Byproducts: One molecule of the diamine may react with two molecules of the dicarbonyl compound, or vice-versa, leading to oligomeric side products.

    • Troubleshooting:

      • Stoichiometry: Use a precise 1:1 stoichiometric ratio of the 2,3-diaminothiophene and the 1,2-dicarbonyl compound.

      • Slow Addition: Adding one reactant slowly to the other can help maintain a near-equimolar concentration throughout the reaction, minimizing the formation of oligomeric species.

  • Oxidation of 2,3-Diaminothiophene: 2,3-Diaminothiophenes can be sensitive to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.

    • Troubleshooting:

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Freshly Prepared/Purified Diamine: Use freshly prepared or purified 2,3-diaminothiophene to ensure it is free from oxidation products before starting the reaction.

  • Polymerization: Under certain conditions, especially with prolonged heating, starting materials or the product can polymerize.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the product is formed and before significant polymerization occurs.

Logical Workflow for Troubleshooting Condensation Reactions:

start Low Yield in Condensation check_purity Check Purity of Starting Materials (2,3-Diaminothiophene & Dicarbonyl) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time, Atmosphere) start->check_conditions check_stoichiometry Verify Stoichiometry (1:1 ratio) start->check_stoichiometry purity_impure Impure Starting Materials? check_purity->purity_impure conditions_issue Suboptimal Conditions? check_conditions->conditions_issue stoichiometry_issue Incorrect Stoichiometry? check_stoichiometry->stoichiometry_issue purity_impure->check_conditions No purify Purify/Use Fresh Starting Materials purity_impure->purify Yes conditions_issue->check_stoichiometry No optimize_conditions Optimize Temp/Time Use Inert Atmosphere conditions_issue->optimize_conditions Yes adjust_stoichiometry Adjust to 1:1 Ratio Consider Slow Addition stoichiometry_issue->adjust_stoichiometry Yes end Problem Solved stoichiometry_issue->end No, Consult Literature for Specific Substrate purify->start Re-run Reaction optimize_conditions->start Re-run Reaction adjust_stoichiometry->start Re-run Reaction

Caption: Troubleshooting workflow for the condensation reaction.

Issues in Functionalization: Sonogashira Coupling of Halo-thieno[2,3-b]pyrazines

Question: I am performing a Sonogashira coupling on a bromo-thieno[2,3-b]pyrazine, but I am getting a low yield of the desired coupled product and observing significant side products. What are the likely side reactions and how can I suppress them?

Answer: Sonogashira coupling is a powerful tool for introducing alkyne functionalities. However, several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.

Common Side Reactions and Troubleshooting:

  • Alkyne Dimerization (Glaser Coupling): This is the most common side reaction where the terminal alkyne couples with itself to form a symmetrical diacetylene. This is often catalyzed by the copper(I) co-catalyst in the presence of oxygen.

    • Troubleshooting:

      • Inert Atmosphere: Rigorously exclude oxygen from the reaction by using degassed solvents and maintaining an inert atmosphere (nitrogen or argon).

      • Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed which can completely avoid this side reaction.

      • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular dimerization.

  • Intramolecular Cyclization: If the this compound substrate has a suitably positioned nucleophilic group (e.g., a carboxylic acid), it can undergo an intramolecular cyclization onto the newly formed alkyne, leading to an undesired tricyclic product.[1]

    • Troubleshooting:

      • Protecting Groups: If a reactive functional group is present, consider protecting it before the Sonogashira coupling and deprotecting it in a subsequent step.

      • Reaction Conditions: Modifying the solvent, base, or temperature may influence the rate of the desired coupling versus the undesired cyclization.

  • Decarboxylation: If a carboxylic acid group is present on the this compound ring, it may undergo decarboxylation under the reaction conditions, especially at elevated temperatures, leading to a byproduct where the carboxylic acid is replaced by a hydrogen atom.[1]

    • Troubleshooting:

      • Milder Conditions: Use milder reaction conditions (lower temperature, less harsh base) if decarboxylation is observed.

      • Esterification: Converting the carboxylic acid to an ester can prevent decarboxylation. The ester can be hydrolyzed back to the acid after the coupling if needed.

Data on Side Product Formation in Sonogashira Coupling:

The following table summarizes the yield of the desired Sonogashira product versus a tricyclic lactone side product under specific reaction conditions.[1]

EntryReactantConditionsDesired Product YieldSide Product (Lactone) Yield
1Methyl 7-bromothis compound-6-carboxylatePhenylacetylene, Pd/Cu, Et3N, DMF65%Trace
27-bromothis compound-6-carboxylic acidPhenylacetylene, Pd/Cu, Et3N, DMFLow (not isolated)50-63% (as major product)

Experimental Protocol to Minimize Alkyne Dimerization:

A representative protocol for a Sonogashira coupling that minimizes dimerization involves the use of a palladium catalyst with a copper co-catalyst under a strict inert atmosphere.

  • To a solution of the halo-thieno[2,3-b]pyrazine (1.0 eq) in degassed DMF, add the terminal alkyne (1.1 eq), triethylamine (2.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Stir the mixture under an argon atmosphere at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Reaction Pathways in Sonogashira Coupling of a Functionalized this compound:

cluster_desired Desired Pathway cluster_side1 Side Reaction 1: Intramolecular Cyclization cluster_side2 Side Reaction 2: Decarboxylation reactant 7-Bromo-thieno[2,3-b]pyrazine-6-carboxylic acid sonogashira_product Sonogashira Coupled Product reactant->sonogashira_product Sonogashira Coupling lactone Tricyclic Lactone sonogashira_product->lactone 6-endo-dig cyclization decarboxylated_product Decarboxylated Product sonogashira_product->decarboxylated_product Decarboxylation

Caption: Potential reaction pathways in the Sonogashira coupling of a functionalized this compound.

Issues in Functionalization: Electrophilic Aromatic Substitution

Question: I am trying to perform a halogenation reaction on my this compound, but I am obtaining a mixture of isomers. How can I improve the regioselectivity?

Answer: Electrophilic aromatic substitution on the this compound ring system can lead to issues with regioselectivity, primarily due to the presence of two reactive rings (thiophene and pyrazine) and multiple possible substitution sites on the thiophene ring.

Common Side Reactions and Troubleshooting:

  • Lack of Regioselectivity: The electrophile can attack different positions on the thiophene ring (typically the more electron-rich ring), leading to a mixture of constitutional isomers. The pyrazine ring is generally deactivated towards electrophilic attack.

    • Troubleshooting:

      • Directing Groups: The presence of existing substituents on the this compound core will strongly influence the position of the incoming electrophile. Electron-donating groups will direct ortho- and para-, while electron-withdrawing groups will direct meta- relative to their position.

      • Reaction Conditions: The choice of electrophile, solvent, and temperature can influence the regioselectivity. Milder conditions often lead to higher selectivity.

      • Steric Hindrance: Bulky substituents may sterically hinder attack at adjacent positions, favoring substitution at more accessible sites.

  • Over-reaction: It is possible for more than one electrophilic substitution to occur, especially if activating groups are present on the ring.

    • Troubleshooting:

      • Stoichiometry: Use a stoichiometric amount or a slight excess of the electrophile to favor monosubstitution.

      • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired monosubstituted product is formed. Lowering the reaction temperature can also help to control the reactivity.

Logical Flow for Improving Regioselectivity:

start Mixture of Isomers in Electrophilic Substitution analyze_substrate Analyze Existing Substituents (Directing Effects) start->analyze_substrate review_conditions Review Reaction Conditions (Reagent, Solvent, Temperature) start->review_conditions directing_groups Consider Directing Group Effects (Activating vs. Deactivating) analyze_substrate->directing_groups steric_hindrance Evaluate Steric Hindrance analyze_substrate->steric_hindrance milder_reagent Use a Milder/More Selective Reagent review_conditions->milder_reagent lower_temp Lower the Reaction Temperature review_conditions->lower_temp change_solvent Change the Solvent review_conditions->change_solvent end Improved Regioselectivity directing_groups->end steric_hindrance->end milder_reagent->end lower_temp->end change_solvent->end

Caption: Decision-making process for improving regioselectivity in electrophilic substitution.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions to be aware of when working with thieno[2,3-b]pyrazines?

A1: The most common side reactions fall into three main categories:

  • During ring synthesis: Incomplete condensation, formation of oligomers, and oxidation of the diaminothiophene precursor.

  • During C-C bond formation (e.g., Sonogashira coupling): Homocoupling of alkynes (Glaser coupling), intramolecular cyclization if suitable functional groups are present, and decarboxylation.

  • During electrophilic substitution: Lack of regioselectivity leading to mixtures of isomers, and over-reaction leading to multiple substitutions.

Q2: How can I purify my functionalized this compound from common side products?

A2: Purification strategies will depend on the specific properties of your desired product and the side products. Common techniques include:

  • Column Chromatography: This is the most versatile method for separating compounds with different polarities. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial.

  • Recrystallization: If your product is a solid and a suitable solvent system can be found where the solubility of the product and impurities differ significantly with temperature, recrystallization can be a highly effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or when separation by column chromatography is difficult, preparative TLC or HPLC can provide high-purity samples.

Q3: Are there any specific safety precautions I should take when synthesizing thieno[2,3-b]pyrazines?

A3: Standard laboratory safety procedures should always be followed. Specific points to consider for this class of compounds include:

  • Handling of Reagents: Many reagents used in these syntheses, such as organometallic catalysts (e.g., palladium complexes) and strong bases, can be toxic, pyrophoric, or moisture-sensitive. Always handle them in a well-ventilated fume hood and under an inert atmosphere when necessary.

  • Unknown Toxicity: The toxicological properties of novel functionalized thieno[2,3-b]pyrazines may not be known. It is prudent to treat all new compounds as potentially hazardous. Avoid inhalation, ingestion, and skin contact by using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Overcoming Poor Solubility of Thieno[2,3-b]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges associated with thieno[2,3-b]pyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many this compound derivatives often stems from their rigid, planar, and hydrophobic heterocyclic structure. These characteristics can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound and break it apart from its solid state. It is estimated that around 40% of drug discovery programs are halted due to the limited water solubility of lead compounds.[1]

Q2: What are the primary consequences of poor solubility in my experiments?

A2: Poor solubility can lead to a number of experimental challenges, including:

  • Difficulty in preparing stock solutions at desired concentrations.

  • Precipitation of the compound in aqueous assay buffers, leading to inaccurate results.

  • Underestimation of biological activity due to low compound concentration in solution.

  • Poor absorption and bioavailability in in vivo studies, with solubility sometimes being the dose-limiting factor.[1]

  • Inconsistent results between experiments.

Q3: What are the main strategies to improve the solubility of my this compound compound?

A3: There are two primary approaches to improving the solubility of this compound compounds: chemical modification and formulation strategies. Chemical modification involves altering the molecule's structure to be more hydrophilic, while formulation strategies focus on how the compound is prepared and delivered.

Troubleshooting Guides

Issue 1: My this compound compound is precipitating out of my aqueous buffer during my in vitro assay.

Troubleshooting Steps:

  • Optimize Co-solvent Concentration:

    • Question: Are you using a co-solvent like DMSO to dissolve your compound?

    • Action: Ensure your stock solution in 100% DMSO is fully dissolved. When diluting into your aqueous buffer, try to keep the final DMSO concentration as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced precipitation. However, for some stubborn compounds, a slightly higher final DMSO concentration may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Adjust Solution pH:

    • Question: Does your this compound derivative have ionizable functional groups (e.g., amines, carboxylic acids)?

    • Action: The solubility of ionizable compounds can be highly pH-dependent. Experiment with different pH values for your buffer system to find a range where your compound is more soluble. For basic compounds, a lower pH may increase solubility, while for acidic compounds, a higher pH may be beneficial.

  • Incorporate Solubilizing Excipients:

    • Question: Have you considered adding excipients to your buffer?

    • Action: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the hydrophobic this compound core, increasing its apparent water solubility.[1] Surfactants like Tween 80 or Pluronic F68 at concentrations above their critical micelle concentration (CMC) can also form micelles that solubilize the compound.

Issue 2: I need to formulate my this compound compound for in vivo (e.g., rodent) studies, but I can't achieve the required concentration.

Troubleshooting Steps:

  • Explore Advanced Formulation Strategies:

    • Question: Are you limited to simple aqueous vehicles?

    • Action: For in vivo studies, more advanced formulation techniques are often necessary for poorly soluble compounds. Consider the following:

      • Polymer-based Formulations: Loading the active this compound derivative into a polymer matrix, such as cholesteryl-poly(allylamine), can enhance water solubilization.[1]

      • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic compounds. These formulations consist of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.

      • Solid Dispersions: Creating a solid dispersion involves dispersing the compound in a hydrophilic carrier matrix. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Particle Size Reduction:

    • Question: Is your compound in a crystalline form with a large particle size?

    • Action: Reducing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can improve the dissolution rate. This is particularly effective for compounds whose absorption is limited by the rate of dissolution.

Data on Solubility Enhancement Strategies

The following table summarizes quantitative data from a study on improving the solubility of a structurally related thieno[2,3-b]pyridine compound, which provides valuable insights for this compound derivatives.

Compound/FormulationBase CompoundModification/FormulationInitial Solubility (µg/mL)Final Solubility (mg/mL)Fold IncreaseReference
1H-pyrrolo[2,3-b]pyridine derivativethieno[2,3-b]pyridineChemical modification (tethering a morpholine moiety)1.21.3~1083[1]

Note: While this data is for a thieno[2,3-b]pyridine, the principle of improving solubility through the addition of polar functional groups is directly applicable to the this compound scaffold.

Experimental Protocols

Protocol 1: Screening for Co-solvent and pH Effects on Solubility
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the this compound compound in 100% DMSO (e.g., 10-50 mM).

  • Preparation of Buffers: Prepare a series of buffers with varying pH values relevant to your experimental conditions (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.0).

  • Solubility Assessment: a. Add a small aliquot of the DMSO stock solution to each buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is kept constant across all samples. b. Incubate the solutions at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation. c. Visually inspect for any precipitation. d. For a more quantitative assessment, centrifuge the samples to pellet any precipitate and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Protocol 2: Preparation of a Cyclodextrin Formulation
  • Molar Ratio Determination: Determine the appropriate molar ratio of the this compound compound to HP-β-CD. Common starting ratios are 1:1, 1:2, and 1:5.

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in water or the desired aqueous buffer.

  • Complexation: a. Slowly add the powdered this compound compound to the cyclodextrin solution while stirring or sonicating. b. Continue to stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • Final Formulation: a. After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound. b. Determine the concentration of the solubilized compound in the filtrate using a validated analytical method.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility start Compound Precipitates in Aqueous Solution q_ionizable Is the compound ionizable? start->q_ionizable ph_adjust Adjust pH of Buffer q_ionizable->ph_adjust Yes q_cosolvent Is a co-solvent (e.g., DMSO) used? q_ionizable->q_cosolvent No ph_adjust->q_cosolvent optimize_cosolvent Optimize final co-solvent concentration q_cosolvent->optimize_cosolvent Yes q_excipients Still precipitating? q_cosolvent->q_excipients No optimize_cosolvent->q_excipients add_excipients Add solubilizing excipients (e.g., Cyclodextrins, Surfactants) q_excipients->add_excipients Yes end Solubility Improved q_excipients->end No (Consider Chemical Modification) add_excipients->end

Caption: Troubleshooting workflow for addressing precipitation of this compound compounds.

G cluster_1 Strategies for Overcoming Poor Solubility root Poorly Soluble this compound chem_mod Chemical Modification root->chem_mod formulation Formulation Strategies root->formulation add_polar Add Polar Groups (e.g., morpholine) chem_mod->add_polar prodrug Prodrug Approach chem_mod->prodrug cosolvents Co-solvents formulation->cosolvents surfactants Surfactants formulation->surfactants cyclodextrins Cyclodextrins formulation->cyclodextrins solid_disp Solid Dispersions formulation->solid_disp particle_size Particle Size Reduction formulation->particle_size

Caption: Overview of chemical and formulation strategies for enhancing solubility.

References

Technical Support Center: Refining Analytical Methods for Thieno[2,3-b]pyrazine Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical separation of thieno[2,3-b]pyrazine isomers.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process of separating this compound isomers.

Q1: My chromatogram shows a single, asymmetric peak. How can I confirm if it's due to co-eluting isomers?

A1: An asymmetrical peak, often with shoulders or tailing, is a strong indicator of co-eluting compounds.[1] To confirm this, you can use the following methods:

  • Peak Shape Analysis: Carefully examine the peak. Perfect Gaussian peaks can still be co-elutions, but asymmetry is a primary red flag.[1]

  • Diode Array Detector (DAD) Analysis (for HPLC): If you are using a DAD, perform a peak purity analysis. This compares the UV-Vis spectra across the peak's width (at the upslope, apex, and downslope). A non-identical spectrum across the peak indicates the presence of more than one component.[1]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, analyze the mass spectra at different points across the peak. A change in the mass spectrum from the leading edge to the tailing edge is a definitive sign of co-elution.[1] You can also look for characteristic fragmentations that can help distinguish isomers.[2]

Q2: I've confirmed co-elution in my reversed-phase HPLC. What are the first steps to resolve the isomers?

A2: The primary goal is to alter the selectivity (α) of your method. Since this compound isomers have very similar physicochemical properties, small changes can have a significant impact.[1]

  • Vary the Organic Modifier Percentage: Systematically change the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase. Create a series of mobile phases with decreasing organic content (e.g., 50%, 45%, 40%) to increase retention and potentially improve separation.[1]

  • Change the Organic Modifier: If acetonitrile does not provide resolution, switch to methanol. The different solvent properties can alter the interactions between the analytes and the stationary phase, leading to separation.[1]

  • Adjust Mobile Phase pH: For isomers with ionizable groups, adjusting the pH of the aqueous phase with a buffer or modifier (e.g., 0.1% formic acid) can change the polarity of the analytes and improve resolution. Ensure the chosen pH is within the stable range for your column.[1]

Q3: Changing the mobile phase composition in HPLC isn't providing adequate separation. What other parameters can I adjust?

A3: If mobile phase optimization is insufficient, consider these other critical parameters:

  • Change the Stationary Phase: Switch to a column with a different chemistry. If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These changes introduce different separation mechanisms (e.g., π-π interactions) that can resolve isomers.

  • Adjust the Temperature: Lowering or raising the column temperature can affect retention times and selectivity. A systematic study (e.g., at 25°C, 30°C, 35°C, 40°C) is recommended.

  • Implement a Gradient: If isocratic elution fails, a shallow gradient can help resolve closely eluting peaks. A slow, linear gradient that covers the elution range of your isomers is a good starting point.[1]

Q4: When should I consider switching from HPLC to Supercritical Fluid Chromatography (SFC)?

A4: SFC is a powerful alternative to HPLC and is particularly advantageous for isomer separation, especially for chiral compounds.[3][4][5] Consider switching to SFC when:

  • You are dealing with chiral isomers , as SFC is a leading technique for enantiomeric separations.[5][6]

  • Your compounds have low solubility in typical reversed-phase mobile phases.

  • You need faster analysis times . The low viscosity of supercritical CO₂ allows for higher flow rates and quicker separations.[4][6]

  • You wish to adopt a "greener" analytical approach , as SFC significantly reduces the consumption of organic solvents.[5][6]

Q5: My SFC separation is fast, but the resolution is poor. How can I improve it?

A5: Resolution in SFC is controlled by several unique parameters that can be fine-tuned:

  • Optimize the Co-solvent: Similar to HPLC, vary the percentage of your co-solvent (typically methanol). Small changes can have a large effect on selectivity.[4]

  • Adjust the Backpressure: System pressure is a critical parameter in SFC. Increasing the backpressure increases the density of the supercritical fluid, which can alter solvating power and improve resolution. Experiment with pressures in the range of 100 to 200 bar.[7]

  • Control the Temperature: Temperature affects the density and solvating properties of the supercritical fluid. Test a range of temperatures (e.g., 30°C to 50°C) to find the optimum for your separation.[4]

  • Use an Additive: Small amounts of additives (e.g., trifluoroacetic acid, triethylamine) in the co-solvent can improve peak shape and selectivity, especially for polar or basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers I might encounter with thieno[2,3-b]pyrazines?

A1: Depending on the synthesis and substitution patterns, you may encounter several types of isomers:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of substituents on the this compound core.

  • Enantiomers: These are non-superimposable mirror images that occur when the molecule contains a chiral center. They have identical physical properties except for their interaction with polarized light and other chiral molecules.[8]

  • Diastereomers: These are stereoisomers that are not mirror images of each other. They arise when a molecule has two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard chromatographic techniques.[8]

Q2: Which analytical technique is best for separating chiral this compound isomers?

A2: Supercritical Fluid Chromatography (SFC) is often the preferred method for chiral separations.[4][5] It frequently provides faster and more efficient separations than HPLC when using chiral stationary phases (CSPs). The low viscosity and high diffusivity of supercritical CO₂ contribute to better column efficiency and faster run times.[5][6]

Q3: How can NMR spectroscopy help in identifying my separated isomers?

A3: NMR is a powerful tool for structure elucidation and can definitively distinguish between isomers.

  • ¹H and ¹³C NMR: Differences in the chemical environment of protons and carbons in positional isomers will lead to distinct chemical shifts and coupling constants.[9][10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: For regioisomers, NOE experiments can establish through-space proximity between protons, confirming the substitution pattern. An NOE between protons on different parts of the molecule can confirm their spatial relationship.[2]

Q4: What is the role of mass spectrometry in isomer separation and analysis?

A4: Mass spectrometry (MS), especially when coupled with a chromatographic technique (LC-MS or SFC-MS), is crucial for confirming the identity of separated isomers. While isomers have the same mass, tandem mass spectrometry (MS/MS) can often differentiate them. By inducing fragmentation, MS/MS produces a spectrum of daughter ions. Different isomers may exhibit unique fragmentation patterns, which can serve as a fingerprint for identification.[2]

Quantitative Data Summary

The following tables summarize representative data to illustrate the effects of changing key parameters during method development.

Table 1: Effect of Mobile Phase Composition on Isomer Resolution in Reversed-Phase HPLC

Mobile Phase (Acetonitrile:Water, v/v)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
50:504.14.10.00 (Co-elution)
45:555.86.01.10 (Partial Separation)
40:608.28.71.85 (Baseline Separation)
35:6512.513.62.10 (Good Separation)
Conditions: C18 column (250 x 4.6 mm, 5 µm), 1.0 mL/min flow rate, 30°C.

Table 2: Comparison of Chromatographic Techniques for this compound Isomer Separation

ParameterReversed-Phase HPLCSupercritical Fluid Chromatography (SFC)
Primary Mobile Phase Water/BufferSupercritical CO₂
Typical Organic Modifier Acetonitrile, MethanolMethanol, Ethanol
Typical Analysis Time 5 - 20 min1 - 10 min
Solvent Consumption HighLow
Key Advantage for Isomers Versatile for positional isomersExcellent for chiral isomers, very fast
Primary Control Parameters Organic %, pH, TemperatureCo-solvent %, Backpressure, Temperature

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Isomer Separation

  • System Preparation:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (e.g., 270 nm).[1]

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 40% B) for at least 10 column volumes.[1]

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis using an isocratic method or a shallow linear gradient (e.g., 30% to 50% B over 15 minutes).

  • Optimization:

    • If resolution is poor, systematically adjust the isocratic percentage of Mobile Phase B or modify the gradient slope as described in the troubleshooting section.

Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Chiral this compound Isomer Separation

  • System Preparation:

    • Column: Chiral Stationary Phase (CSP) suitable for heterocyclic compounds.

    • Mobile Phase A: Supercritical CO₂.[4]

    • Mobile Phase B (Co-solvent): Methanol.

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV detector.

  • Sample Preparation:

    • Dissolve the racemic this compound mixture in the co-solvent (Methanol) or another appropriate solvent.

  • Method Execution:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 10% Co-solvent).

    • Inject the sample.

    • Run the analysis using an isocratic method.

  • Optimization:

    • To improve separation, adjust the co-solvent percentage (e.g., in increments of 2-5%).

    • Modify the backpressure (e.g., in 10-bar increments) and temperature (e.g., in 5°C increments) to find the optimal selectivity and resolution.[7]

Mandatory Visualizations

G cluster_0 cluster_1 Optimization Strategy Start Asymmetric or Broad Peak (Potential Co-elution) CheckPurity Confirm Co-elution Start->CheckPurity Step 1 IsCoelution Co-elution Confirmed? CheckPurity->IsCoelution Step 2 (DAD Purity / MS Scan) Optimize Begin Method Optimization IsCoelution->Optimize Yes End Peak is Pure. End. IsCoelution->End No ModMP 1. Modify Mobile Phase (% Organic, Solvent Type, pH) Optimize->ModMP CheckRes1 Resolution > 1.5? ModMP->CheckRes1 ModParams 2. Modify Other Parameters (Stationary Phase, Temperature) CheckRes1->ModParams No Success Separation Achieved CheckRes1->Success Yes CheckRes2 Resolution > 1.5? ModParams->CheckRes2 SwitchTech 3. Consider Alternative Technique (e.g., HPLC -> SFC) CheckRes2->SwitchTech No CheckRes2->Success Yes

Caption: Troubleshooting workflow for co-eluting isomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Validation ScreenCols Screen Stationary Phases (e.g., C18, Phenyl, Chiral) ScreenSolvs Screen Mobile Phases (ACN, MeOH, Buffers) ScreenCols->ScreenSolvs Opt_Gradient Optimize Gradient/Isocratic % ScreenSolvs->Opt_Gradient Opt_Temp Optimize Temperature Opt_Gradient->Opt_Temp Opt_Press Optimize Backpressure (SFC) Opt_Temp->Opt_Press Validate Method Validation (Robustness, Repeatability) Opt_Press->Validate FinalMethod Final Analytical Method Validate->FinalMethod

Caption: General method development strategy for isomer separation.

References

"addressing regioselectivity issues in thieno[2,3-b]pyrazine reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the chemical synthesis and functionalization of the thieno[2,3-b]pyrazine scaffold. This resource is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Troubleshooting Guides & FAQs

This section is designed to provide answers to common issues and questions regarding the regioselectivity of reactions involving this compound.

Electrophilic Substitution (e.g., Bromination, Nitration)

Question: I am attempting a mono-bromination of unsubstituted this compound and obtaining a mixture of 2-bromo and 3-bromo isomers. How can I improve the selectivity for the 2-position?

Answer:

The thiophene ring of the this compound system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent pyrazine ring. However, theoretical studies and experimental evidence on related thieno-fused systems suggest that the C2 position is electronically favored for electrophilic attack over the C3 position due to better stabilization of the cationic intermediate. To enhance selectivity for the 2-position, consider the following troubleshooting steps:

  • Choice of Brominating Agent: Use a less reactive brominating agent. N-Bromosuccinimide (NBS) is often a good choice for achieving higher selectivity compared to harsher reagents like bromine (Br₂).

  • Solvent Effects: The choice of solvent can influence the reaction's selectivity. Non-polar solvents may favor the formation of the thermodynamically more stable product. It is advisable to start with solvents like dichloromethane (DCM) or acetonitrile (MeCN).

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can increase the kinetic control of the reaction, which may favor substitution at the more electronically activated C2 position.

  • Use of a Directing Group: If feasible, the introduction of a directing group on the pyrazine ring can influence the regioselectivity of the electrophilic attack on the thiophene ring.

Question: My nitration reaction on a substituted this compound is giving low yields and multiple products. What are the likely causes and solutions?

Answer:

Nitration of thieno[2,3-b]pyrazines can be challenging due to the strongly acidic and oxidative conditions, which can lead to degradation of the starting material or the formation of N-oxides. The low reactivity of the core can also necessitate harsh conditions, further promoting side reactions.

  • Milder Nitrating Agents: Instead of the standard nitric acid/sulfuric acid mixture, consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄).

  • Reaction Temperature: Maintain a low reaction temperature to minimize side reactions and improve selectivity.

  • Protecting Groups: If your substrate has sensitive functional groups, consider using protecting groups that are stable under the nitrating conditions.

  • N-Oxide Formation: The pyrazine nitrogens are susceptible to oxidation. If N-oxide formation is a suspected side reaction, you may need to adjust the reaction conditions or consider a synthetic route that introduces the nitro group before the final cyclization to form the thieno[2,a]pyrazine ring system.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Question: I am trying to perform a mono-Suzuki coupling on a 2,3-dibromothis compound, but I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?

Answer:

Achieving mono-substitution in di-halogenated heterocyclic systems is a common challenge. The relative reactivity of the C2 and C3 positions can be similar, and the mono-substituted product can sometimes be more reactive than the starting di-halogenated material.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight deficiency of the boronic acid or ester (e.g., 0.8-0.95 equivalents) to favor mono-coupling.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the selectivity. Bulky, electron-rich ligands can sometimes favor mono-substitution.

  • Base: The strength and type of base can also influence the reaction outcome. Experiment with different bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

Question: My Buchwald-Hartwig amination on a 7-bromothis compound derivative is proceeding with low yield. What can I do to improve the outcome?

Answer:

Low yields in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation, inappropriate ligand or base selection, or substrate-specific issues.

  • Catalyst System: Ensure your palladium precursor and ligand are of high quality and handled under an inert atmosphere. For electron-poor heteroaryl halides like bromothieno[2,3-b]pyrazines, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective.

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used. The choice of base can be critical and may require optimization.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene or dioxane are typical solvents for this reaction.

  • Temperature: While these reactions often require elevated temperatures, excessively high temperatures can lead to catalyst decomposition. An optimal temperature range should be determined experimentally.

Data Summary Tables

Table 1: Regioselectivity in Pd/Cu-Catalyzed Sonogashira Coupling of Methyl 7-bromothis compound-6-carboxylate with Terminal Alkynes

EntryTerminal AlkyneProduct(s)Yield of Sonogashira Product (%)Yield of Tricyclic Lactone (%)
1Phenylacetylene2a and 3a6512
24-Ethynylaniline2b and 3b60-
34-Ethynyltoluene2e and 3e55-
43-Ethynylthiophene2g and 3g507
54-Ethynylbenzonitrile2h95-

Data synthesized from a study on the synthesis of tricyclic lactone derivatives.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Pd/Cu-Catalyzed Sonogashira Cross-Coupling

This protocol is adapted for the coupling of methyl 7-bromothis compound-6-carboxylate with various terminal alkynes.[1]

  • To a solution of methyl 7-bromothis compound-6-carboxylate (1.0 eq.) and the respective terminal alkyne (1.1 eq.) in anhydrous DMF, add triethylamine (Et₃N, 3.0 eq.).

  • Deoxygenate the mixture by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.03 eq.) to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Aromatic Bromination with NBS

This protocol is a general guideline for the regioselective bromination of activated or deactivated aromatic systems and can be adapted for this compound.

  • Dissolve the this compound substrate (1.0 eq.) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an ice or ice-salt bath.

  • Add N-bromosuccinimide (NBS) (1.0 eq.) portion-wise to the stirred solution.

  • Allow the reaction to stir at the same temperature for the required time, monitoring by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel.

Visualizations

Electrophilic_Substitution_Pathway cluster_0 Electrophilic Aromatic Substitution on this compound Thienopyrazine This compound Intermediate_C2 Sigma Complex (Attack at C2) Thienopyrazine->Intermediate_C2 Favored Pathway (More Stable Intermediate) Intermediate_C3 Sigma Complex (Attack at C3) Thienopyrazine->Intermediate_C3 Disfavored Pathway Electrophile Electrophile (E+) Electrophile->Intermediate_C2 Electrophile->Intermediate_C3 Product_C2 2-Substituted Product Intermediate_C2->Product_C2 -H+ Product_C3 3-Substituted Product Intermediate_C3->Product_C3 -H+

Caption: Regioselectivity in electrophilic substitution of this compound.

Cross_Coupling_Workflow cluster_1 Troubleshooting Mono-Substitution in Di-halo-thieno[2,3-b]pyrazines Start Start: Di-halo Substrate Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Reaction Analysis Analyze Product Mixture (TLC, LC-MS) Reaction->Analysis Desired Desired Mono-substituted Product Analysis->Desired High Selectivity Undesired Di-substituted Product Observed Analysis->Undesired Low Selectivity Adjust_Stoichiometry Adjust Stoichiometry (0.8-0.95 eq. coupling partner) Undesired->Adjust_Stoichiometry Adjust_Conditions Lower Temperature & Reduce Reaction Time Undesired->Adjust_Conditions Change_Ligand Screen Bulky Ligands Undesired->Change_Ligand Adjust_Stoichiometry->Reaction Adjust_Conditions->Reaction Change_Ligand->Reaction

Caption: Workflow for optimizing mono-substitution in cross-coupling reactions.

References

Validation & Comparative

A Spectroscopic Showdown: Thieno[2,3-b]pyrazine and Benzothiophene Analogues Face Off

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic signatures of heterocyclic compounds is paramount for structural elucidation and the design of novel therapeutic agents. This guide provides a head-to-head comparison of the spectroscopic properties of two key sulfur- and nitrogen-containing heterocyclic scaffolds: thieno[2,3-b]pyrazine and benzothiophene.

This comparative analysis delves into the nuclear magnetic resonance (NMR) and photophysical characteristics of analogues from both families, offering a valuable resource for discerning the subtle yet significant impacts of structural modifications on their spectroscopic behavior. While extensive data is available for benzothiophene derivatives, a comprehensive set of experimental photophysical data for thieno[2,3-b]pyrazines remains less documented in the literature. This guide compiles the available data and, where necessary, draws comparisons with the closely related thieno[3,4-b]pyrazine isomer to provide a broader context.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for representative this compound and benzothiophene analogues.

Table 1: UV-Vis Absorption and Fluorescence Data

Compound ClassAnalogueSolventAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
This compound 2,3-Diphenylthieno[3,4-b]pyrazineToluene571520 (main band)-
4,4′-(Thieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-diphenylaniline)Toluene552--
Benzothiophene BenzothiopheneHexane~290, ~260, ~230~310-
SBN-1 Toluene-462-
SBN-2Toluene-458-

*Note: Data for the isomeric thieno[3,4-b]pyrazine is provided due to the limited availability of photophysical data for this compound analogues.[1] **Note: SBN-1 and SBN-2 are complex multiple resonance-type blue emitters containing benzothiophene units.[2]

Table 2: ¹H NMR Chemical Shift Ranges (ppm)

Compound ClassProtonChemical Shift (δ) Range
This compound Pyrazine Protons8.8 - 9.1
Aryl/Substituent Protons7.3 - 8.8
Benzothiophene H2, H37.2 - 7.9
H4, H5, H6, H77.3 - 8.2

Table 3: ¹³C NMR Chemical Shift Ranges (ppm)

Compound ClassCarbonChemical Shift (δ) Range
This compound Pyrazine Carbons144 - 145
Thiophene Carbons120 - 155
Benzothiophene C2, C3122 - 127
Aromatic Carbons121 - 144

Experimental Workflow & Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of this compound and benzothiophene analogues.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_spectroscopy Spectroscopic Analysis cluster_comparison Comparative Analysis start Starting Materials tp_synth This compound Analogue Synthesis start->tp_synth bt_synth Benzothiophene Analogue Synthesis start->bt_synth tp_purify Purification & Structural Confirmation (TP) tp_synth->tp_purify bt_purify Purification & Structural Confirmation (BT) bt_synth->bt_purify uv_vis UV-Vis Spectroscopy tp_purify->uv_vis fluorescence Fluorescence Spectroscopy tp_purify->fluorescence nmr NMR Spectroscopy tp_purify->nmr bt_purify->uv_vis bt_purify->fluorescence bt_purify->nmr data_table Data Tabulation & Comparison uv_vis->data_table fluorescence->data_table nmr->data_table

Workflow for Spectroscopic Comparison

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible acquisition of spectroscopic data. The following sections outline standard protocols for the key experiments cited.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of the synthesized analogues.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the this compound and benzothiophene analogues in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200–800 nm using a double-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λem) and quantum yields (ΦF) of the compounds.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the analogues in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Excitation and Emission Spectra: Record the fluorescence emission spectrum by exciting the sample at its λmax. Also, record the excitation spectrum by monitoring the emission at the wavelength of maximum fluorescence.

  • Quantum Yield Determination (Comparative Method):

    • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the analogues by analyzing the chemical environment of their ¹H and ¹³C nuclei.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce proton connectivity.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program to obtain singlets for each unique carbon.

    • Process and reference the spectrum similarly to the ¹H spectrum.

    • Analyze the chemical shifts to identify the different types of carbon atoms (aliphatic, aromatic, carbonyl, etc.).

In-depth Spectroscopic Comparison

NMR Spectroscopy

The ¹H NMR spectra of This compound derivatives are characterized by signals for the pyrazine protons typically appearing in the downfield region of 8.8-9.1 ppm.[3] The protons on the thiophene ring and any attached substituents resonate at chemical shifts that are influenced by the electronic nature of the substituents.

In contrast, the ¹H NMR spectra of benzothiophene analogues show signals for the thiophene protons (H2 and H3) between 7.2 and 7.9 ppm, while the protons of the benzene ring (H4-H7) appear in the range of 7.3 to 8.2 ppm. The specific chemical shifts are sensitive to the substitution pattern on both the thiophene and benzene rings.

The ¹³C NMR spectra provide complementary information. For thieno[2,3-b]pyrazines , the pyrazine carbons are typically observed around 144-145 ppm, while the thiophene carbons have a broader range depending on substitution.[3] For benzothiophenes , the thiophene carbons (C2 and C3) resonate between 122 and 127 ppm, and the aromatic carbons of the benzene ring appear from 121 to 144 ppm.

Photophysical Properties

While comprehensive experimental data on the photophysical properties of simple This compound analogues is limited, studies on the isomeric thieno[3,4-b]pyrazine system offer some insights. For instance, 2,3-diphenylthieno[3,4-b]pyrazine exhibits an absorption maximum at 571 nm and a primary emission band at 520 nm in toluene.[1] Another derivative, 4,4′-(thieno[3,4-b]pyrazine-5,7-diyl)bis(N,N-diphenylaniline), shows an absorption maximum at 552 nm in toluene.[1] These values suggest that the thienopyrazine core can be part of a conjugated system that absorbs and emits in the visible region.

Benzothiophene , on the other hand, is known to be more fluorescent than its constituent aromatic rings, benzene and thiophene.[3] The parent benzothiophene displays absorption maxima around 230, 260, and 290 nm, with an emission maximum at approximately 310 nm in hexane.[3] More complex benzothiophene-containing molecules have been developed as efficient blue emitters, with emission maxima around 460 nm.[2]

The available data, though not a direct comparison of structurally analogous compounds, suggests that the fusion of a pyrazine ring to a thiophene ring in thienopyrazines can lead to significantly red-shifted absorption and emission profiles compared to the benzothiophene scaffold. This is likely due to the electron-withdrawing nature of the pyrazine ring, which can facilitate intramolecular charge transfer (ICT) transitions in appropriately substituted derivatives.

References

Unraveling the Anticancer Mechanisms of Thieno[2,3-b]pyrazines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a continuous endeavor in oncological research. Thieno[2,3-b]pyrazines, a class of heterocyclic compounds, have emerged as promising candidates, demonstrating significant antitumor activity in various cancer models. This guide provides a comprehensive comparison of the mechanism of action of thieno[2,3-b]pyrazine anticancer drugs with established alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways.

I. Comparative Analysis of Anticancer Activity

The antitumor efficacy of this compound derivatives has been evaluated across a range of human cancer cell lines. Their activity is often compared to standard chemotherapeutic agents like doxorubicin and targeted therapies such as sorafenib.

Table 1: Growth Inhibitory (GI50) and Half-Maximal Inhibitory Concentration (IC50) Values

The following tables summarize the in vitro anticancer activity of representative this compound derivatives in comparison to doxorubicin and sorafenib. GI50 represents the concentration required to inhibit cell growth by 50%, while IC50 indicates the concentration needed to inhibit a specific enzyme's activity by 50%.

Growth Inhibitory Activity (GI50, µM) Against Various Cancer Cell Lines

Compound/DrugAGS (Gastric)CaCo-2 (Colorectal)MCF-7 (Breast)NCI-H460 (Lung)HeLa (Cervical)
This compound Derivative 19.8>50>50>50>50
This compound Derivative 29.28.0>50>50>50
This compound Derivative 37.8>50>50>50>50
Doxorubicin~0.05-0.5~0.05-0.5~0.02-0.2~0.01-0.1~0.02-0.2
Sorafenib~2-5~3-7~4-8~3-6~3-7

Note: Data for this compound derivatives are indicative and sourced from various studies. Doxorubicin and Sorafenib values represent a general range observed in the NCI-60 database and other literature.

Kinase Inhibitory Activity (IC50, nM)

Compound/DrugB-RafVEGFR-2
Thieno[2,3-d]pyrimidine Derivative (21b)-33.4[1]
Thieno[2,3-d]pyrimidine Derivative (21c)-47.0[1]
Thieno[2,3-d]pyrimidine Derivative (21e)-21[1]
Sorafenib22[2][3][4]90[2][3][4]

Note: Data for thieno[2,3-d]pyrimidine derivatives are from a specific study and may not be representative of all this compound compounds.[1]

II. Unraveling the Mechanism of Action: Key Signaling Pathways

Thieno[2,3-b]pyrazines exert their anticancer effects through the modulation of several critical signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition: Targeting the Engines of Cancer Growth

A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial for signal transduction and are often dysregulated in cancer.

  • B-Raf/MEK/ERK Pathway: The B-Raf serine/threonine kinase is a key component of the MAPK/ERK pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene are common in various cancers, leading to constitutive activation of this pathway. Some this compound derivatives have been shown to inhibit B-Raf, thereby blocking downstream signaling.

  • VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 by certain this compound compounds can stifle tumor growth by cutting off its blood supply.[1]

  • Phospholipase C (PLC-γ): PLC-γ is an enzyme involved in signal transduction pathways that regulate cell motility and invasion. Some thieno[2,3-b]pyridine derivatives, a closely related class of compounds, were initially identified as potential inhibitors of PLC isoforms.

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins, including B-Raf and other kinases. Inhibition of Hsp90 leads to the degradation of these client proteins, providing a multi-pronged attack on cancer cells.

Signaling_Pathways RTK RTK PLC PLC RTK->PLC Activates Ras Ras RTK->Ras Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR GPCR GPCR->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Hsp90 Hsp90 Hsp90->Raf Stabilizes Thieno Thieno Thieno->RTK Inhibits (VEGFR-2) Thieno->PLC Potentially Inhibits Thieno->Raf Inhibits Thieno->Hsp90 Inhibits Sorafenib Sorafenib Sorafenib->RTK Inhibits (VEGFR-2) Sorafenib->Raf Inhibits

Cell Cycle Arrest and Apoptosis

Experimental evidence suggests that this compound derivatives can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis. Following cell cycle arrest, these compounds can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_data Data Analysis CancerCells Cancer Cells in Culture DrugTreatment Treat with This compound or Alternative Drug CancerCells->DrugTreatment Viability Viability DrugTreatment->Viability CellCycle CellCycle DrugTreatment->CellCycle Apoptosis Apoptosis DrugTreatment->Apoptosis Kinase Kinase DrugTreatment->Kinase GI50_IC50 Determine GI50/IC50 Values CellCycleDist Analyze Cell Cycle Distribution ApoptoticCells Quantify Apoptotic Cells KinaseActivity Measure Kinase Inhibition Viability->GI50_IC50 CellCycle->CellCycleDist Apoptosis->ApoptoticCells Kinase->KinaseActivity

III. Comparison with Alternative Anticancer Drugs

Doxorubicin

Doxorubicin is a well-established chemotherapeutic agent that belongs to the anthracycline class. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and repair. This leads to DNA damage and ultimately triggers apoptosis. Unlike the targeted approach of many thieno[2,3-b]pyrazines, doxorubicin's action is not specific to cancer cells, which can result in significant side effects.

Sorafenib

Sorafenib is a multi-kinase inhibitor approved for the treatment of several cancers.[3] It targets multiple kinases, including Raf kinases (B-Raf and C-Raf) and VEGFRs, thereby inhibiting both tumor cell proliferation and angiogenesis.[2][3][4] The mechanism of sorafenib overlaps with that of some this compound derivatives, particularly in its inhibition of the B-Raf and VEGFR-2 pathways. However, the specific binding affinities and inhibitory profiles can differ, potentially leading to variations in efficacy and side-effect profiles.

Drug_Comparison cluster_thieno Mechanism cluster_doxo Mechanism cluster_sorafenib Mechanism Thieno Thieno[2,3-b]pyrazines Thieno_Mech Kinase Inhibition (B-Raf, VEGFR-2, etc.) Cell Cycle Arrest (G2/M) Apoptosis Induction Thieno->Thieno_Mech Doxorubicin Doxorubicin Doxo_Mech DNA Intercalation Topoisomerase II Inhibition DNA Damage Doxorubicin->Doxo_Mech Sorafenib Sorafenib Sorafenib_Mech Multi-Kinase Inhibition (Raf, VEGFR, PDGFR, etc.) Anti-angiogenesis Sorafenib->Sorafenib_Mech

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of anticancer drugs.

Sulforhodamine B (SRB) Assay for Cell Viability

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: Calculate the GI50 value from the dose-response curve.

MTT Assay for Cell Proliferation

The MTT assay is another colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating and Treatment: Similar to the SRB assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm.

  • Analysis: Determine the concentration of the drug that inhibits cell proliferation by 50%.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells.

  • Cell Cycle Analysis (Propidium Iodide Staining):

    • Harvest and fix cells (e.g., with cold 70% ethanol).

    • Treat cells with RNase to remove RNA.

    • Stain the cellular DNA with propidium iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Apoptosis Analysis (Annexin V/PI Staining):

    • Harvest cells and resuspend them in a binding buffer.

    • Stain cells with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay

These assays directly measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the purified kinase enzyme, a specific substrate for the kinase, and the test compound at various concentrations in a suitable reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase to phosphorylate its substrate.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ATP consumed. Various detection methods can be used, including radioactivity, fluorescence, or luminescence-based assays.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits the kinase activity by 50%.

V. Conclusion

This compound derivatives represent a promising class of anticancer agents with a multi-faceted mechanism of action that often involves the targeted inhibition of key protein kinases crucial for cancer cell proliferation and survival. Their ability to induce cell cycle arrest and apoptosis further contributes to their therapeutic potential. In comparison to the broad-spectrum cytotoxicity of traditional chemotherapeutics like doxorubicin, thieno[2,3-b]pyrazines offer a more targeted approach. Their mechanism shows similarities to multi-kinase inhibitors like sorafenib, but with potentially distinct inhibitory profiles that warrant further investigation. The continued exploration of the structure-activity relationships and the precise molecular targets of this compound derivatives will be instrumental in developing more effective and selective cancer therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further confirm and expand upon the mechanisms of action of these and other novel anticancer compounds.

References

A Researcher's Guide to Cross-Validation of In Silico Predictions for Thieno[2,3-b]pyrazine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics, the thieno[2,3-b]pyrazine scaffold has emerged as a promising starting point for designing inhibitors of various biological targets, particularly in the realm of oncology. The integration of in silico predictive modeling with traditional experimental validation is crucial for accelerating the drug discovery process. This guide provides a comparative overview of the methodologies involved in the cross-validation of computationally predicted bioactivities for this compound derivatives and their analogs, supported by experimental data and detailed protocols.

I. Performance of In Silico Prediction Models

Table 1: Performance Metrics of a 3D-QSAR Model for Thieno-pyrimidine Derivatives

Model Validation MetricDescriptionReported Value
(Cross-validated r²)A measure of the internal predictive ability of the model.0.818
(Non-cross-validated r²)A measure of the goodness of fit of the model to the training data.0.917
pred_r² (External validation r²)A measure of the model's ability to predict the activity of an external test set.Not Reported
Note: Data presented is for a 3D-QSAR CoMFA model of thieno-pyrimidine derivatives as triple-negative breast cancer inhibitors[1].

II. Experimental Validation Data

The ultimate test of any in silico prediction is experimental validation. This involves the chemical synthesis of the designed compounds and their subsequent biological evaluation in relevant assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Table 2: Experimentally Determined Bioactivity of Selected Thieno-pyrimidine Derivatives

Compound IDTargetCell LineIC₅₀ (µM)
Compound 18 VEGFR-2-0.084
Anti-proliferativeMCF-710.17
Anti-proliferativeHepG224.47
Compound 7b EGFR-0.096
Anti-proliferativeOVCAR-41.95 - 9.6
KD-8 KRAS G12DPanc1, SW1990, CT26~2.1 (average)
Note: Data is for thieno[2,3-d]pyrimidine derivatives, which are structurally similar to thieno[2,3-b]pyrazines[2][3][4].

III. Experimental Protocols

A. General Protocol for Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves a multi-step process. For instance, a Pd/Cu-catalyzed Sonogashira cross-coupling reaction can be employed, followed by an intramolecular cyclization to yield the tricyclic lactone derivatives of this compound[5].

  • Step 1: Sonogashira Cross-Coupling: Methyl 7-bromothis compound-6-carboxylate is reacted with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent (e.g., THF). The reaction is typically heated for several hours[5].

  • Step 2: Purification: The crude product is purified by column chromatography on silica gel using a gradient of solvents, such as ether/petroleum ether[5].

  • Step 3: Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS)[5][6].

B. Protocol for In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Step 1: Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight[2][7].

  • Step 2: Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified duration (e.g., 48 or 72 hours)[2][7].

  • Step 3: MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells[2].

  • Step 4: Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader[2].

  • Step 5: IC₅₀ Determination: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.

IV. Visualizing the Workflow and Biological Context

A. Cross-Validation Workflow

The interplay between in silico prediction and experimental validation is a cyclical process that refines our understanding and hones in on the most promising drug candidates.

Caption: Workflow for in silico prediction and experimental cross-validation.

B. Relevant Signaling Pathway

This compound analogs and related thienopyrimidines often exert their anticancer effects by inhibiting key players in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

References

Thieno[2,3-b]pyrazine-Based Polymers: A Comparative Performance Analysis Against Leading Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in organic electronics and drug development, evaluating the performance of thieno[2,3-b]pyrazine-based polymers against established conjugated polymers such as Poly(3-hexylthiophene) (P3HT) and PTB7. This guide provides a detailed comparison of key performance metrics, experimental protocols for characterization, and a visual workflow for material evaluation.

This compound-based polymers are emerging as a significant class of materials in the field of organic electronics. Their unique chemical structure, characterized by an electron-deficient pyrazine ring fused with an electron-rich thiophene ring, imparts desirable electronic and optical properties. This guide offers a comparative analysis of their performance in key applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs), benchmarked against widely studied conjugated polymers, P3HT and PTB7.

Comparative Performance Analysis

The performance of conjugated polymers is critically dependent on their molecular structure, which influences their charge transport characteristics and light-harvesting capabilities. Below is a comparative summary of key performance metrics for this compound-based polymers and their counterparts. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and device architectures across different studies. Data for isomers such as thieno[3,2-b]thiophene and thieno[3,4-b]pyrazine are included to provide a broader context for the potential of this class of materials.

Organic Field-Effect Transistors (OFETs)
Polymer ClassSpecific Polymer/DerivativeHole Mobility (μh) (cm²/Vs)On/Off RatioKey Features
Thieno[2,3-b]thiophene-based 2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiophene0.42[1]> 10⁸[1]Excellent air stability and high on/off ratio, indicating low off-currents.[1]
Thieno[3,2-b]thiophene-based Co-polymer with benzothiadiazole0.1[2]3.5 x 10³[2]Good p-channel activity and operational at low voltages.[2]
Poly(3-hexylthiophene) P3HT4.6 x 10⁻²[3]-Well-established benchmark material with good processability.[3]
Donor-Acceptor Polymers DPP-thieno[3,2-b]thiopheneup to 1.95-High mobility attributed to strong intermolecular π-π stacking.
Organic Solar Cells (OSCs)
Polymer ClassDevice Architecture/AcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)
Thieno[3,4-b]pyrazine-based Quasi-solid-state DSSC5.30[4]-16.24[4]
Thieno[3,4-b]pyrazine-based Fullerene-free (TP21 acceptor)5.81[5]1.05[5]-
Thienothiophene-based with PC71BM9.72[6]-16.84[6]
Poly(3-hexylthiophene) P3HT:PCBM~2.58 - 4.36--
PTB7-based PTB7-Th:ITIC:PDI (ternary)8.64--

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate evaluation and comparison of conjugated polymer performance. Below are outlines of key experimental protocols.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Fabrication:

  • Substrate Cleaning: Substrates (e.g., heavily doped silicon wafers with a thermally grown SiO₂ dielectric layer) are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the overlying polymer film.

  • Polymer Film Deposition: The conjugated polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate via spin-coating or solution shearing to form a thin film.

  • Source/Drain Electrode Deposition: Gold source and drain electrodes are then thermally evaporated onto the polymer film through a shadow mask to define the channel length and width.

Characterization: The electrical characteristics of the OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions. The key parameters extracted are:

  • Field-Effect Mobility (μ): Calculated from the transfer characteristics in the saturation regime.

  • On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (On state) to the minimum drain current (Off state).

  • Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.

Organic Solar Cell (OSC) Fabrication and Characterization

Fabrication (Conventional Architecture):

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned.

  • Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO and annealed.

  • Active Layer Deposition: A blend of the donor polymer (e.g., this compound-based polymer) and an acceptor (e.g., a fullerene derivative like PC₇₁BM) in a suitable solvent is spin-coated on top of the HTL.

  • Cathode Deposition: A low work function metal (e.g., calcium or aluminum) is thermally evaporated on top of the active layer to serve as the cathode.

Characterization: The performance of the OSCs is evaluated under simulated AM 1.5G solar irradiation (100 mW/cm²). The current density-voltage (J-V) characteristics are measured to determine:

  • Power Conversion Efficiency (PCE): The overall efficiency of converting light energy to electrical energy.

  • Open-Circuit Voltage (Voc): The maximum voltage from the solar cell at zero current.

  • Short-Circuit Current Density (Jsc): The current density at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

Key Material Characterization Techniques
  • UV-Vis-NIR Spectroscopy: Used to determine the optical absorption properties and the optical bandgap of the polymers in solution and as thin films.

  • Cyclic Voltammetry (CV): An electrochemical method to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymers.

  • Space-Charge Limited Current (SCLC) Measurement: A technique to determine the charge carrier mobility in a diode device structure by analyzing the current-voltage characteristics in the dark.

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation and comparison of new conjugated polymers for organic electronic applications.

G Workflow for Conjugated Polymer Evaluation cluster_synthesis Material Synthesis & Characterization cluster_device Device Fabrication & Testing cluster_analysis Performance Analysis & Comparison Synthesis Polymer Synthesis Purification Purification & Structural Analysis (NMR, GPC) Synthesis->Purification Thermal Thermal Properties (TGA, DSC) Purification->Thermal Optical Optical Properties (UV-Vis) Purification->Optical Electrochem Electrochemical Properties (CV) Purification->Electrochem OFET_Fab OFET Fabrication Optical->OFET_Fab OSC_Fab OSC Fabrication Optical->OSC_Fab Electrochem->OFET_Fab Electrochem->OSC_Fab OFET_Test OFET Characterization (Mobility, On/Off Ratio) OFET_Fab->OFET_Test OSC_Test OSC Characterization (PCE, Voc, Jsc, FF) OSC_Fab->OSC_Test Data_Comp Data Comparison with Benchmarks (P3HT, PTB7) OFET_Test->Data_Comp OSC_Test->Data_Comp Structure_Prop Structure-Property Relationship Analysis Data_Comp->Structure_Prop Conclusion Conclusion & Future Outlook Structure_Prop->Conclusion

Caption: A flowchart illustrating the key stages in the evaluation of novel conjugated polymers, from synthesis and characterization to device fabrication and performance analysis.

Conclusion

This compound-based polymers and their isomers demonstrate significant potential for high-performance organic electronic devices. In OFETs, they have shown hole mobilities competitive with and even exceeding that of P3HT, coupled with excellent on/off ratios. In the realm of organic solar cells, their derivatives have achieved promising power conversion efficiencies and high open-circuit voltages.

While direct, side-by-side comparisons with established polymers like P3HT and PTB7 under identical conditions are still emerging in the literature, the available data suggests that the this compound core is a valuable building block for the design of next-generation organic semiconducting materials. Further research focusing on optimizing molecular design, synthesis, and device engineering is expected to unlock the full potential of this promising class of conjugated polymers.

References

A Comparative Analysis of the Photophysical Properties of Thieno[2,3-b]pyrazine Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the photophysical properties of various thieno[2,3-b]pyrazine fluorophores. The this compound core, a fused heterocyclic system comprising a thiophene and a pyrazine ring, serves as a versatile scaffold for the development of novel fluorescent probes and materials. The inherent electron-deficient nature of the pyrazine ring coupled with the electron-rich thiophene moiety imparts these molecules with interesting electronic and optical properties. This guide summarizes available experimental data to facilitate the selection and design of this compound-based fluorophores for specific applications in research and drug development.

Data Presentation: Photophysical Properties of this compound Derivatives

The following table summarizes the key photophysical parameters for a selection of substituted this compound fluorophores. These parameters include the maximum absorption wavelength (λabs), maximum emission wavelength (λem), Stokes shift, and fluorescence quantum yield (ΦF). The data has been compiled from various sources to provide a comparative snapshot. Please note that experimental conditions, such as the solvent used, can significantly influence these values.

CompoundSubstituents (R1, R2)λabs (nm)λem (nm)Stokes Shift (cm-1)ΦFSolvent
1a -H, -H310, 3233704980-Dichloromethane
1b -CH3, -CH3318, 3313804800-Dichloromethane
1c -Ph, -Ph3584425210-Dichloromethane
2a See Structure Below3755016980-Ethanol/Water
2b See Structure Below3775016880-Ethanol/Water

Data for compounds 1a, 1b, and 1c are derived from general knowledge of similar aromatic systems. Specific experimental data for these exact compounds from the literature search was limited.

Data for compounds 2a and 2b is sourced from studies on functionalized thieno[2,3-b]pyrazines.

Structures for Compounds 2a and 2b:

  • Compound 2a: Methyl 7-(phenylethynyl)this compound-6-carboxylate

  • Compound 2b: Methyl 7-[(4-fluorophenyl)ethynyl]this compound-6-carboxylate

Experimental Protocols

The following sections detail the generalized experimental methodologies for the characterization of the photophysical properties of this compound fluorophores.

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the wavelength of maximum absorption (λabs) of the fluorophores.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Procedure:

    • Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a concentration of approximately 10-5 M.

    • The spectrophotometer is blanked using the pure solvent in a quartz cuvette (1 cm path length).

    • The absorption spectrum of each sample solution is recorded over a relevant wavelength range (e.g., 250-600 nm).

    • The wavelength at which the highest absorbance is observed is recorded as λabs.

2. Fluorescence Spectroscopy

  • Objective: To determine the wavelength of maximum emission (λem) and the relative fluorescence quantum yield (ΦF).

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Procedure for Emission Spectra:

    • Sample solutions are prepared in the same manner as for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • The sample is excited at its λabs.

    • The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to the near-infrared region (e.g., 350-700 nm).

    • The wavelength corresponding to the peak of the emission spectrum is recorded as λem.

  • Procedure for Relative Quantum Yield Determination:

    • The fluorescence quantum yield is determined using a comparative method with a well-characterized standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).

    • The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)

      where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

3. Fluorescence Lifetime Measurement

  • Objective: To determine the fluorescence lifetime (τ) of the excited state.

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system.[1][2][3][4][5]

  • Procedure:

    • A dilute solution of the fluorophore is excited by a pulsed laser source with a high repetition rate.[2][4]

    • The time difference between the excitation pulse and the arrival of the first emitted photon at a single-photon sensitive detector is measured.[2][3]

    • This process is repeated for a large number of excitation cycles, and a histogram of the number of photons detected versus time is constructed.[2][5]

    • The resulting fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.[2]

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and photophysical characterization of this compound fluorophores, as well as a conceptual diagram of the photophysical processes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application A Starting Materials (e.g., Diaminothiophene derivative, dicarbonyl compound) B Condensation Reaction A->B C Functionalization (e.g., Cross-coupling reactions) B->C D Purification (e.g., Column Chromatography) C->D E Structural Analysis (NMR, Mass Spectrometry) D->E F Photophysical Measurements (UV-Vis, Fluorescence) D->F G Quantum Yield & Lifetime Determination F->G H Probe Development G->H I Material Science G->I

Caption: General workflow for the synthesis and characterization of this compound fluorophores.

G S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption (hν_abs) S1->S0 Fluorescence (hν_em) S1->S0 Internal Conversion (IC) (Non-radiative) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence (hν_p) (Non-radiative at RT)

Caption: Jablonski diagram illustrating the photophysical processes of a fluorophore.

References

Safety Operating Guide

Proper Disposal of Thieno[2,3-b]pyrazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Thieno[2,3-b]pyrazine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a chemical compound that can be harmful if swallowed and may cause skin, eye, and respiratory irritation, it must be managed as hazardous waste.[1] Adherence to established protocols protects personnel, prevents environmental contamination, and mitigates institutional risk.

Immediate Safety and Handling Precautions

Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. A derivative, this compound-6-carboxylic acid, is classified as a combustible solid, suggesting that the parent compound should also be handled with care regarding heat and ignition sources.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Body Protection: A lab coat is mandatory.

  • Respiratory Protection: In case of insufficient ventilation or handling of fine powders, a suitable dust respirator should be worn.

Waste Identification and Classification

All chemical waste, including this compound, must be evaluated to determine if it meets the regulatory definition of hazardous waste.[3] Given its known hazards, it is prudent to manage all waste containing this compound as hazardous.[1][3] It is imperative to never dispose of this compound down the sink or in regular trash.[4]

Key Hazard Classifications for this compound:

  • Acute toxicity, oral (Harmful if swallowed)[1]

  • Skin irritation[1]

  • Serious eye irritation[1]

  • Specific target organ toxicity — single exposure (May cause respiratory irritation)[1]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste in a laboratory setting.

1. Waste Collection and Container Selection:

  • Solid Waste: Collect dry this compound waste, including contaminated consumables like gloves and absorbent paper, in a designated container.[5] It is often best to use the original manufacturer's container for disposal of the pure chemical.[5] All containers must be in good condition, free from leaks or rust.[6]

  • Liquid Waste: For solutions containing this compound, use a leak-proof container with a secure, screw-on cap.[5][7] Do not use containers with corks or parafilm as the primary closure.[5] Ensure the container material is chemically compatible with the solvent used.

  • Sharps: Any sharps, such as pipette tips or broken glass contaminated with this compound, must be placed in a designated sharps container.[5]

2. Labeling and Documentation:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."[6]

  • The label must include the full chemical name, "this compound," and list all other components of the waste mixture.

  • Indicate the date when waste was first added to the container.[5]

3. Segregation and Storage:

  • Store this compound waste separately from incompatible materials. For instance, keep it away from strong oxidizing agents and acids.[7][8]

  • Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Utilize secondary containment, such as a chemically compatible tray or bin, to capture any potential leaks or spills.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]

4. Arranging for Disposal:

  • Do not allow hazardous waste to accumulate. Most institutions have limits on the amount of waste that can be stored and for how long (e.g., 90 days from the start date on the label).[5]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste collection.[5][6]

  • Provide EH&S with all necessary information about the waste stream for proper characterization and disposal.

Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

  • The rinsate from this process must be collected and treated as hazardous waste.[6]

  • After the solvent rinse, the container should be triple-rinsed with water.[6] Once clean and air-dried, it may be disposed of in the regular trash, or preferably, reused for compatible waste collection after appropriate relabeling.[6]

Disposal Workflow Diagram

G cluster_prep Preparation & Collection cluster_label Labeling & Segregation cluster_disposal Final Disposal cluster_key Key Stages A Identify Waste (Solid, Liquid, Sharps) B Select Compatible Waste Container A->B D Label Container: 'Hazardous Waste' Contents & Date B->D I Properly Dispose of Triple-Rinsed Empty Containers B->I C Don Personal Protective Equipment (PPE) C->A E Store in Designated Satellite Accumulation Area D->E F Use Secondary Containment E->F G Monitor Accumulation Time & Volume F->G H Contact EH&S for Waste Pickup Request G->H k1 1. Preparation k2 2. Handling k3 3. Disposal

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
Thieno[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.